(Chloromethyl)dimethylphenylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155366. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
chloromethyl-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCTVFQQNCNBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062013 | |
| Record name | (Chloromethyl)dimethylphenylsilane | |
| Source | EPA DSSTox | |
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Molecular Weight |
184.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1833-51-8 | |
| Record name | [(Chloromethyl)dimethylsilyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1833-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, ((chloromethyl)dimethylsilyl)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chloromethyl)dimethylphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155366 | |
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| Record name | Benzene, [(chloromethyl)dimethylsilyl]- | |
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| Record name | (Chloromethyl)dimethylphenylsilane | |
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| Record name | (chloromethyl)dimethylphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.811 | |
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| Record name | (CHLOROMETHYL)DIMETHYLPHENYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4HQR9AEB4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of (Chloromethyl)dimethylphenylsilane from Phenylmagnesium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (chloromethyl)dimethylphenylsilane, a versatile reagent in organic chemistry. Its applications range from being a precursor to the corresponding Grignard reagent to its use in heteroatom and carbon alkylation.[1] This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and quantitative data to support researchers in the successful synthesis of this compound.
Reaction Overview
The synthesis of this compound is achieved through the reaction of a phenylmagnesium bromide Grignard reagent with (chloromethyl)dimethylchlorosilane. The nucleophilic phenyl group from the Grignard reagent displaces one of the chlorine atoms on the silicon, forming the desired product. The reaction is typically performed in an ethereal solvent and requires anhydrous conditions due to the high reactivity of the Grignard reagent with water.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound, adapted from a well-established procedure.[2]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Pressure-equalizing dropping funnel
-
Septum
-
Argon or nitrogen inlet
-
Internal temperature probe
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (Vigreux column, distillation head, receiver)
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| (Chloromethyl)dimethylchlorosilane | 143.09 | 33.8 mL | 250 mmol | 1.0 |
| Phenylmagnesium bromide (1.0 M in THF) | ~181.31 | 300 mL | 300 mmol | 1.2 |
| 1,4-Dioxane | 88.11 | 250 mL | - | - |
| Saturated aqueous ammonium chloride | - | 150 mL | - | - |
| Ethyl acetate | 88.11 | As needed | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous sodium sulfate | 142.04 | 25 g | - | - |
Procedure:
-
Reaction Setup: A 1-L three-necked round-bottom flask is flame-dried and equipped with a 500-mL pressure-equalizing dropping funnel fitted with a septum, an argon inlet, an internal temperature probe, and a magnetic stir bar. The apparatus is purged with argon.
-
Addition of Reagents: 1,4-Dioxane (240 mL) is added to the flask at room temperature. (Chloromethyl)dimethylchlorosilane (33.8 mL, 250 mmol) is then added via the dropping funnel. The dropping funnel is rinsed with an additional 10 mL of 1,4-dioxane.[2]
-
Grignard Addition: The mixture is cooled in an ice/water bath. Phenylmagnesium bromide (1.0 M in THF, 300 mL, 300 mmol) is transferred to the dropping funnel via a cannula and added dropwise to the reaction mixture over 30 minutes while maintaining the temperature with the ice bath. The formation of white salts will be observed.[2]
-
Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[2]
-
Workup: The reaction mixture is poured into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution (150 mL). The mixture is transferred to a 1-L separatory funnel. The flasks are rinsed with ethyl acetate (2 x 25 mL), and the rinsings are added to the separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).[2]
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate (25 g), filtered, and concentrated using a rotary evaporator.[2]
-
Distillation: The crude product is transferred to a 100-mL round-bottom flask and distilled under vacuum. The product is collected at 106-107 °C/15 mmHg.[3]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 80-81% | [2] |
| Boiling Point | 106-107 °C at 15 mmHg | [3] |
| Density | 1.024 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.520 | [3] |
| Purity (by GC) | 98% | [3] |
Visualizations
Reaction Pathway
Caption: Synthesis of this compound from Phenylmagnesium Bromide.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Information
This compound is a combustible liquid and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
mechanism of zinc-catalyzed (Chloromethyl)dimethylphenylsilane synthesis
An In-depth Technical Guide on the Mechanism of Zinc-Catalyzed (Chloromethyl)dimethylphenylsilane Synthesis
This technical guide provides a comprehensive overview of the zinc-catalyzed synthesis of this compound, a key intermediate in organic synthesis. The document details the reaction mechanism, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visualizations of the catalytic cycle.
Core Reaction Mechanism
The zinc-catalyzed synthesis of this compound proceeds via a nucleophilic substitution reaction. The key reagents are chloro(chloromethyl)dimethylsilane and a phenyl Grignard reagent, such as phenylmagnesium bromide. The reaction is catalyzed by a zinc salt, with zinc chloride (ZnCl₂) or its complexes like Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (ZnCl₂·TMEDA) being highly effective.[1][2]
The currently accepted mechanism suggests that the active catalytic species is a triorganozincate complex.[2] This complex is formed in situ from the reaction between the zinc catalyst and the Grignard reagent. The triorganozincate is a more potent nucleophile than the Grignard reagent itself, facilitating the displacement of the chloride ion from the silicon atom.
The proposed catalytic cycle can be broken down into the following key steps:
-
Transmetalation: The zinc catalyst reacts with the phenylmagnesium bromide to form a phenylzinc species, which can further react with the Grignard reagent to form the active triorganozincate complex.
-
Nucleophilic Attack: The highly nucleophilic triorganozincate attacks the electrophilic silicon center of chloro(chloromethyl)dimethylsilane.
-
Product Formation and Catalyst Regeneration: The phenyl group is transferred to the silicon atom, forming this compound and regenerating a magnesium-containing zinc species that can re-enter the catalytic cycle.
This zinc-catalyzed approach is considered superior to other methods due to its efficiency, broad applicability, operational simplicity, scalability, cost-effectiveness, and lower toxicity compared to alternatives that use toxic salts like cyanides or thiocyanates.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the proposed catalytic cycle for the zinc-catalyzed synthesis of this compound.
Caption: Proposed catalytic cycle for the zinc-catalyzed synthesis of this compound.
Quantitative Data Summary
The efficiency of the zinc-catalyzed synthesis of this compound has been demonstrated in several studies. The following table summarizes key quantitative data from a reliable, large-scale laboratory procedure.[1]
| Parameter | Value | Reference |
| Starting Material | Chloro(chloromethyl)dimethylsilane | [1] |
| Reagent | Phenylmagnesium bromide (1.0 M in THF) | [1] |
| Catalyst | Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | [1] |
| Catalyst Loading | 1 mol% | [1] |
| Solvent | 1,4-Dioxane | [1] |
| Reaction Scale | 250 mmol | [1] |
| Reaction Temperature | 0 °C to ambient temperature | [1] |
| Reaction Time | 2.5 hours | [1] |
| Product Yield | 80-81% | [1] |
| Purity | 99% (determined by GC) | [1] |
Detailed Experimental Protocol
The following is a detailed methodology for the synthesis of this compound, adapted from a verified procedure.[1]
Materials:
-
Chloro(chloromethyl)dimethylsilane (98%)
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (98%)
-
1,4-Dioxane (anhydrous, <50 ppm water)
-
Ethyl acetate (99%)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Apparatus:
-
A flame-dried 1-L three-necked round-bottomed flask
-
500-mL pressure-equalizing dropping funnel with a septum
-
Two-way stopcock with an argon inlet
-
Internal temperature probe
-
Magnetic stirrer and stir bar
-
Vigreux column (20 cm)
-
Distillation head and receiver
Procedure:
-
Apparatus Setup: The three-necked flask is equipped with the dropping funnel, argon inlet, temperature probe, and a magnetic stir bar. The system is purged with argon.
-
Catalyst and Solvent Addition: Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (0.64 g, 2.5 mmol, 1 mol%) is added to the flask, followed by 240 mL of 1,4-dioxane at 23 °C.
-
Starting Material Addition: Chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol) is added via the dropping funnel at 23 °C. The funnel is rinsed with 10 mL of 1,4-dioxane. The mixture is then cooled to 0 °C in an ice/water bath.
-
Grignard Reagent Addition: Phenylmagnesium bromide (300 mL, 300 mmol, 1.2 equiv) is added dropwise over 30 minutes while maintaining the temperature at 0 °C. A gentle exothermic reaction occurs with the formation of white salts.
-
Reaction: After the addition is complete, the mixture is allowed to warm to ambient temperature (23 °C) and stirred for an additional 2 hours.
-
Workup: The reaction mixture is poured into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution (150 mL). The mixture is transferred to a separatory funnel, and the organic phase is separated. The aqueous layer is extracted three times with 50 mL of ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation. The remaining residue is transferred to a 100-mL round-bottomed flask and distilled under vacuum (23 mmHg). The product, this compound, is collected at 115 °C.
Experimental Workflow Visualization:
Caption: A streamlined workflow for the synthesis of this compound.
References
(Chloromethyl)dimethylphenylsilane: A Comprehensive Spectroscopic and Spectrometric Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of (Chloromethyl)dimethylphenylsilane, a versatile organosilicon compound, focusing on its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work.
Spectroscopic and Spectrometric Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound.
¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.52 - 7.57 | Multiplet | 2H | Aromatic (ortho-protons) |
| 7.35 - 7.44 | Multiplet | 3H | Aromatic (meta- and para-protons) |
| 2.96 | Singlet | 2H | -CH₂Cl |
| 0.42 | Singlet | 6H | -Si(CH₃)₂ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 136.1 | Aromatic (ipso-carbon) |
| 133.7 | Aromatic (ortho-carbons) |
| 129.7 | Aromatic (para-carbon) |
| 128.0 | Aromatic (meta-carbons) |
| 30.4 | -CH₂Cl |
| -4.5 | -Si(CH₃)₂ |
Solvent: CDCl₃, Frequency: 101 MHz[1]
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 186 | 2 | [M+2]⁺ (Isotopic peak) |
| 184 | 13 | [M]⁺ (Molecular ion) |
| 171 | 9 | [M - CH₃]⁺ |
| 155 | 10 | [M - CH₂Cl]⁺ or [M - Cl - CH₃]⁺ |
| 135 | 100 | [M - CH₂Cl - H₂]⁺ or [Si(CH₃)₂Ph]⁺ |
Ionization Mode: Electron Ionization (EI)[1][2]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound is outlined below.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
-
Mass Spectrometry (MS)
The following protocol describes a typical procedure for obtaining an electron ionization (EI) mass spectrum of this compound.
Sample Introduction:
-
Introduce a small amount of the liquid sample via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.
-
For GC-MS, use a suitable capillary column (e.g., a nonpolar stationary phase like DB-5ms) and an appropriate temperature program to ensure good separation and peak shape.
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
Data Interpretation
NMR Spectra
The ¹H NMR spectrum clearly shows the expected signals for the aromatic protons, the chloromethyl protons, and the dimethylsilyl protons. The integration values are consistent with the number of protons in each chemical environment. The upfield chemical shift of the dimethylsilyl protons is characteristic of silicon-bound methyl groups.
The ¹³C NMR spectrum displays the six expected carbon signals. The aromatic carbons appear in the typical downfield region, while the chloromethyl carbon is observed around 30 ppm. The signal for the methyl carbons attached to the silicon atom is found at a characteristic upfield chemical shift of -4.5 ppm.
Mass Spectrum and Fragmentation Pathway
The mass spectrum exhibits a molecular ion peak [M]⁺ at m/z 184, consistent with the molecular weight of this compound, and an isotopic peak at m/z 186 due to the presence of the ³⁷Cl isotope.[1] The base peak at m/z 135 is attributed to the stable dimethylphenylsilyl cation, [Si(CH₃)₂Ph]⁺, formed by the loss of the chloromethyl radical.[1] Other significant fragments arise from the loss of a methyl radical ([M - CH₃]⁺ at m/z 171) and the loss of a chlorine radical followed by a methyl group or vice versa. The fragmentation pattern is characteristic of phenylsilanes, where cleavage of the silicon-substituent bond is a dominant process.
Visualizations
References
(Chloromethyl)dimethylphenylsilane as a Precursor for Grignard Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (chloromethyl)dimethylphenylsilane as a precursor to the valuable Grignard reagent, dimethylphenylsilylmethylmagnesium chloride. This guide details the synthesis, properties, and applications of this organosilicon compound, with a particular focus on its role in organic synthesis and the strategic incorporation of silicon in drug discovery to enhance pharmacokinetic profiles.
Introduction
This compound is a key organosilicon compound that serves as a versatile precursor for the formation of a silylmethyl Grignard reagent.[1][2] This Grignard reagent, dimethylphenylsilylmethylmagnesium chloride, is a potent nucleophile used to introduce the dimethylphenylsilylmethyl group into a wide array of organic molecules. The incorporation of this silicon-containing moiety is of significant interest in medicinal chemistry and materials science due to its unique steric and electronic properties.
In drug development, the "silicon switch" strategy, where a carbon atom is replaced by a silicon atom, has emerged as a valuable tool for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates.[3] The dimethylphenylsilylmethyl group, in particular, can enhance lipophilicity, improve metabolic stability, and potentially increase the potency of bioactive molecules.[4][5]
Synthesis of the Grignard Reagent Precursor and the Grignard Reagent
The formation of the Grignard reagent begins with the synthesis of its precursor, this compound. A detailed experimental protocol for this synthesis is provided below. Subsequently, the precursor is reacted with magnesium metal to yield the desired Grignard reagent, dimethylphenylsilylmethylmagnesium chloride.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Chloro(chloromethyl)dimethylsilane
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottomed flask
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Vigreux column and distillation apparatus
Procedure:
-
A flame-dried 1-L three-necked round-bottomed flask is equipped with a 500-mL pressure-equalizing dropping funnel, a magnetic stirrer, and a septum.
-
1,4-Dioxane (240 mL) is added to the flask, followed by chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol).
-
The mixture is cooled in an ice/water bath.
-
Phenylmagnesium bromide (1.0 M in THF, 300 mL, 300 mmol) is added dropwise to the stirred mixture over 30 minutes, maintaining the temperature below 20°C.
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is then poured into an ice-cold saturated aqueous ammonium chloride solution (150 mL).
-
The organic phase is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation (115 °C at 23 mmHg) to yield this compound as a clear, colorless liquid.
Quantitative Data:
| Parameter | Value |
| Yield | 80-81% |
| Purity | >99% (determined by GC) |
| Boiling Point | 106-107 °C / 15 mmHg |
| Density | 1.024 g/mL at 25 °C |
Experimental Protocol: Preparation of Dimethylphenylsilylmethylmagnesium Chloride
This protocol follows the general procedure for Grignard reagent formation.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Equipment:
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Inert gas (Nitrogen or Argon) inlet
Procedure:
-
A three-necked round-bottomed flask is flame-dried and assembled with a reflux condenser, an addition funnel, and an inert gas inlet. The system is flushed with nitrogen or argon.
-
Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.
-
Anhydrous diethyl ether or THF is added to cover the magnesium turnings.
-
A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF is placed in the addition funnel.
-
A small portion of the silane solution is added to the magnesium suspension to initiate the reaction, which is indicated by the fading of the iodine color and gentle refluxing.
-
Once the reaction has started, the remaining silane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting greyish solution is then ready for use.
Reactions of Dimethylphenylsilylmethylmagnesium Chloride
Dimethylphenylsilylmethylmagnesium chloride is a strong nucleophile and a strong base. The polarized carbon-magnesium bond allows the silylmethyl group to attack a wide range of electrophilic centers.
Reactions with Carbonyl Compounds
The Grignard reagent readily reacts with aldehydes and ketones in a nucleophilic addition reaction to form secondary and tertiary alcohols, respectively, after acidic workup.
General Experimental Protocol:
-
The solution of dimethylphenylsilylmethylmagnesium chloride is cooled to 0 °C in an ice bath.
-
A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be further purified by column chromatography.
Quantitative Data for Analogous Grignard Reactions
| Grignard Reagent | Electrophile | Product Type | Reported Yield (%) |
| Phenylmagnesium bromide | Acetyl chloride | Ketone | 72 |
| 4-Chlorobenzylmagnesium chloride | Benzaldehyde | Secondary Alcohol | ~85-95 (expected) |
| Methylmagnesium bromide | Ethyl benzoate | Tertiary Alcohol | Not specified, but double addition occurs |
Note: The yields are for analogous reactions and should be considered as estimates for reactions with dimethylphenylsilylmethylmagnesium chloride.
Applications in Drug Development: The "Silicon Switch"
The incorporation of silicon into drug candidates, often referred to as the "silicon switch," is a strategy employed to enhance the pharmacokinetic properties of a molecule. Replacing a carbon center with a silicon atom can lead to several beneficial changes:
-
Increased Lipophilicity: The dimethylphenylsilylmethyl group is more lipophilic than its carbon analogue. This can improve a drug's ability to cross cell membranes and the blood-brain barrier.[4][5]
-
Improved Metabolic Stability: The silicon-carbon bond is generally more stable to metabolic degradation than a carbon-carbon bond in a similar chemical environment. This can lead to a longer half-life and reduced formation of potentially toxic metabolites.[3]
-
Enhanced Potency: The larger atomic radius of silicon compared to carbon can alter the conformation of a molecule, potentially leading to a better fit with its biological target and thus increased potency.[5]
-
Reduced Toxicity: By blocking or altering metabolic pathways, the introduction of a silicon atom can sometimes reduce the formation of toxic metabolites.
Case Study: Sila-Ibuprofen
A notable example of the silicon switch is sila-ibuprofen, a silicon-containing analogue of the common nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. Studies have shown that sila-ibuprofen exhibits improved solubility compared to its carbon counterpart, which can have positive implications for its formulation and bioavailability.[5]
While specific drugs containing the dimethylphenylsilylmethyl group are not yet on the market, the principles of the silicon switch strongly suggest that the incorporation of this moiety is a promising strategy for the development of new therapeutics with improved ADMET profiles.
Visualizations
Reaction Pathway: Formation of Dimethylphenylsilylmethylmagnesium Chloride
Caption: Formation of the Grignard reagent from its precursor.
Experimental Workflow: Grignard Reagent Synthesis and Reaction
Caption: Experimental workflow for the synthesis and reaction of the Grignard reagent.
Logical Relationship: The "Silicon Switch" in Drug Development
Caption: The "Silicon Switch" strategy for improving drug properties.
Conclusion
This compound is a valuable precursor for the synthesis of dimethylphenylsilylmethylmagnesium chloride, a versatile Grignard reagent for the introduction of the dimethylphenylsilylmethyl group. The application of this reagent extends into the realm of drug discovery, where the strategic incorporation of silicon offers a promising avenue for the development of new therapeutic agents with enhanced pharmacokinetic profiles. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers and scientists in leveraging the unique properties of this organosilicon compound in their synthetic and drug development endeavors.
References
- 1. aithor.com [aithor.com]
- 2. The role of silicon in drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
exploring the reactivity of the chloromethyl group in silyl compounds
An In-depth Technical Guide on the Reactivity of the Chloromethyl Group in Silyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The chloromethyl group attached to a silicon atom represents a key functional motif in organosilicon chemistry, offering a versatile handle for a wide array of synthetic transformations. These compounds, such as (chloromethyl)trimethylsilane, are valuable intermediates in organic synthesis due to the unique reactivity conferred by the silicon atom's influence on the adjacent chloromethyl group.[1][2][3] This guide explores the core principles governing the reactivity of this functional group, provides quantitative data for key compounds, details experimental protocols for common transformations, and illustrates the underlying chemical pathways.
The reactivity of chloromethyl silyl compounds is primarily centered on nucleophilic substitution at the carbon atom of the chloromethyl group.[1][3] The silicon atom, while not directly participating in the substitution, influences the reaction's feasibility and rate through steric and electronic effects. The carbon-chlorine bond is polarized, rendering the methylene carbon electrophilic and susceptible to attack by nucleophiles.[4]
Factors Influencing Reactivity
The primary factor governing the rate of nucleophilic substitution is the steric hindrance around the reactive center. Bulky substituents on the silicon atom can significantly impede the approach of a nucleophile.[5] For instance, (chloromethyl)(triphenyl)silane reacts 30-50% slower than the less sterically hindered chloro(chloromethyl)dimethylsilane in comparable SN2 reactions.[5] This steric effect is a critical consideration in reaction design and catalyst selection.
Key Reactions and Applications
The chloromethyl group in silyl compounds is a precursor to a variety of important synthetic transformations:
-
Nucleophilic Substitution: This is the most common reaction type, where the chlorine atom is displaced by a wide range of nucleophiles. This allows for the introduction of diverse functional groups.[1][6]
-
Grignard Reagent Formation: Chloromethyl silyl compounds readily react with magnesium to form Grignard reagents, such as (trimethylsilyl)methylmagnesium chloride. These are potent nucleophiles used to create new carbon-carbon bonds.[2][4]
-
Peterson Olefination: The Grignard reagents derived from chloromethyl silanes are key intermediates in the Peterson olefination, a method for the stereoselective synthesis of alkenes from aldehydes and ketones.[2][7]
-
Wittig-type Reactions: (Chloromethyl)trimethylsilane can be used in the presence of triphenylphosphine to react with aldehydes or ketones, yielding terminal alkenes.[2]
Quantitative Data
For ease of comparison, the physicochemical properties of two common chloromethyl silyl compounds are summarized below.
| Property | (Chloromethyl)trimethylsilane | (Chloromethyl)(triphenyl)silane |
| CAS Number | 2344-80-1[2][8] | 17067-65-1[9] |
| Molecular Formula | C₄H₁₁ClSi[2][8] | C₁₉H₁₇ClSi[9] |
| Molecular Weight | 122.67 g/mol [2] | 308.9 g/mol [9] |
| Appearance | Colorless, clear liquid[8] | Solid[9] |
| Boiling Point | 98-99 °C[2][8] | Not Applicable |
| Density | 0.879 g/mL at 25 °C[2] | Not Available |
| Refractive Index | n20/D 1.418[2] | Not Applicable |
The relative reactivity of different chloromethyl silyl compounds in nucleophilic substitution reactions is influenced by steric hindrance.
| Compound | Relative Reaction Rate | Key Influencing Factor |
| Chloro(chloromethyl)dimethylsilane | Faster | Less steric hindrance from dimethylsilyl group.[5] |
| (Chloromethyl)(triphenyl)silane | Slower (30-50% slower)[5] | Significant steric hindrance from the bulky triphenylsilyl group impedes nucleophilic attack.[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key reaction pathways and experimental workflows involving chloromethyl silyl compounds.
Caption: General Nucleophilic Substitution Pathway.
Caption: Formation of a Grignard Reagent.
Caption: Grignard Reaction Experimental Workflow.
References
- 1. Page loading... [guidechem.com]
- 2. (Chloromethyl)trimethylsilane 98 2344-80-1 [sigmaaldrich.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dichloromethyl chloromethyl silane | Benchchem [benchchem.com]
- 7. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
understanding the concept of a masked hydroxyl group in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, achieving chemoselectivity is paramount. The hydroxyl group (–OH), a ubiquitous and highly reactive functional moiety, often presents a significant challenge by interfering with desired chemical transformations. To circumvent this, chemists employ a powerful strategy: masking the hydroxyl group. This involves temporarily converting it into a less reactive functional group, known as a protecting group. This guide provides an in-depth overview of the core concepts, popular protecting groups, and experimental considerations for utilizing masked hydroxyl groups in complex molecular synthesis.
The Core Concept of Hydroxyl Group Protection
The fundamental principle of using a masked hydroxyl group is to ensure that a specific reaction occurs at a desired location within a molecule without side reactions involving one or more hydroxyl groups. An ideal protecting group strategy involves three key stages:
-
Protection: The hydroxyl group is converted into a stable, non-reactive derivative. This reaction should be high-yielding and specific.
-
Transformation: Chemical reactions are performed on other parts of the molecule. The protecting group must remain intact under these conditions.
-
Deprotection: The protecting group is selectively removed to regenerate the original hydroxyl group under mild conditions that do not affect the newly modified molecule.
The selection of an appropriate protecting group is critical and depends on the overall synthetic route, particularly the conditions of the subsequent reaction steps.
The general workflow of a protection-deprotection strategy.
Major Classes of Hydroxyl Protecting Groups
Hydroxyl groups are typically masked by converting them into ethers, esters, or acetals.[1] The choice depends on the required stability and the conditions for removal.
Silyl ethers are among the most widely used protecting groups for hydroxyls due to their ease of formation, general stability under non-acidic conditions, and versatile deprotection methods.[2][3] Their stability is primarily governed by the steric bulk of the substituents on the silicon atom.[4]
Data Presentation: Comparison of Common Silyl Ethers
| Protecting Group | Abbreviation | Structure | Relative Acid Stability | Common Deprotection Reagents |
| Trimethylsilyl | TMS | -Si(CH₃)₃ | 1 (Least Stable) | K₂CO₃/MeOH; Mild Acid (e.g., AcOH) |
| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | 64 | HF•Pyridine; CSA; DIBAL-H |
| tert-Butyldimethylsilyl | TBDMS or TBS | -Si(CH₃)₂(C(CH₃)₃) | ~20,000 | TBAF; HF•Pyridine; AcOH/H₂O |
| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | ~700,000 | TBAF; HF•Pyridine |
| tert-Butyldiphenylsilyl | TBDPS | -Si(Ph)₂(C(CH₃)₃) | ~5,000,000 (Most Stable) | TBAF; HF•Pyridine |
Relative stability data sourced from established chemical literature.[2][4]
The most common method for removing silyl ethers is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally strong silicon-fluoride bond.[5]
Benzyl (Bn) ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[6][7] This stability makes them suitable for "permanent" protection during multi-step syntheses.[8]
The primary method for deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which cleaves the benzylic C-O bond to yield the alcohol and toluene.[6] For molecules containing other reducible functional groups like alkenes or alkynes, catalytic transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene or formic acid is a milder alternative.[9][10]
Substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, offer alternative deprotection pathways. The PMB group can be selectively cleaved under oxidative conditions (e.g., with DDQ or CAN) in the presence of a standard benzyl ether.[2][9]
Acetals, such as methoxymethyl (MOM) ether and tetrahydropyranyl (THP) ether, are another important class of protecting groups. They are stable to basic, reductive, and oxidative conditions but are readily cleaved by aqueous acid.[11][12] This acid lability is a key feature for their selective removal. A drawback of using groups like THP on chiral alcohols is the creation of a new stereocenter, which can complicate analysis.[11]
Orthogonal Protection Strategy
In the synthesis of complex molecules with multiple hydroxyl groups, such as carbohydrates, it is often necessary to differentiate between them.[13] This is achieved through an "orthogonal protection" strategy, where multiple, different protecting groups are used, each of which can be removed under unique conditions without affecting the others.[14]
For example, a molecule could have one alcohol protected as a TBDMS ether (cleaved by fluoride), another as a benzyl ether (cleaved by hydrogenolysis), and a third as a THP ether (cleaved by acid). This allows for the selective deprotection and reaction of each hydroxyl group in any desired order.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. zmsilane.com [zmsilane.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Electrophilic Substitution on the Phenyl Ring of Dimethylphenylsilane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on the phenyl ring of dimethylphenylsilane and its derivatives. It delves into the underlying mechanisms, directing effects of the dimethylsilyl group, and the significant role of ipso-substitution. This document summarizes key quantitative data, provides detailed experimental protocols for hallmark reactions, and presents visual diagrams to elucidate reaction pathways and workflows.
Introduction to Electrophilic Aromatic Substitution on Arylsilanes
Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of aromatic rings.[1] In the context of arylsilanes, such as dimethylphenylsilane, the presence of the silicon atom introduces unique reactivity patterns compared to simple benzene derivatives. The carbon-silicon bond (C-Si) is known to be electron-releasing and can stabilize a positive charge in the β-position through hyperconjugation.[2] This electronic effect plays a crucial role in determining the rate and regioselectivity of electrophilic attack on the phenyl ring.
A defining characteristic of electrophilic substitution on arylsilanes is the propensity for ipso-substitution, where the electrophile directly replaces the silyl group.[1][3] This occurs because the attack of an electrophile at the silicon-bearing carbon creates a carbocation intermediate that is significantly stabilized by the β-silicon effect. Subsequent cleavage of the weakened C-Si bond by a nucleophile leads to the ipso-substituted product.[3] This pathway often competes with, and in many cases dominates, the conventional substitution of a hydrogen atom at the ortho, para, or meta positions.
The Directing Effect of the Dimethylsilyl Group
The dimethylsilyl group (-SiH(CH₃)₂) acts as a weak activating group and an ortho, para-director in electrophilic aromatic substitution, when substitution of hydrogen occurs. This is attributed to the electron-donating nature of the silyl group through inductive effects and hyperconjugation, which enriches the electron density at the ortho and para positions of the phenyl ring.[4]
However, the most significant directing influence of the silyl group is towards the ipso-position. The stability of the Wheland intermediate formed upon electrophilic attack at the ipso-carbon is considerably greater than that of the intermediates for ortho, meta, or para attack. This strong preference for ipso-substitution is a key consideration in the synthetic applications of arylsilanes.[3][5]
Key Electrophilic Substitution Reactions and Quantitative Data
This section details common electrophilic aromatic substitution reactions performed on dimethylphenylsilane and its analogs, presenting available quantitative data on product distribution and yields.
Nitration
The nitration of phenylsilanes can lead to a mixture of products, including ortho, meta, and para-nitroarylsilanes, as well as the product of ipso-substitution (nitrobenzene). The product distribution is highly dependent on the reaction conditions.
In a study on the nitration of the closely related trimethylphenylsilane using cupric nitrate trihydrate in acetic anhydride, an ortho/meta/para isomer ratio of 30:40:30 was observed. Notably, this reaction also yielded a significant amount of nitrobenzene (24%) due to the cleavage of the phenyl-silicon bond, highlighting the competition between conventional nitration and ipso-substitution.[6]
Table 1: Isomer Distribution in the Nitration of Trimethylphenylsilane [6]
| Product | Percentage |
| o-Nitrophenyltrimethylsilane | 30% |
| m-Nitrophenyltrimethylsilane | 40% |
| p-Nitrophenyltrimethylsilane | 30% |
| Nitrobenzene (ipso-product) | 24% |
Halogenation
Halogenation of dimethylphenylsilane can proceed via electrophilic aromatic substitution to yield halo-substituted dimethylphenylsilanes. As with other electrophilic reactions, there is a potential for ipso-substitution, leading to the formation of halobenzenes. Detailed quantitative data on the product distribution for the halogenation of dimethylphenylsilane is sparse in the readily available literature, but the general principles of electrophilic aromatic substitution and the known reactivity of arylsilanes suggest that a mixture of ortho, para, and ipso-substituted products is likely.
Friedel-Crafts Acylation
Friedel-Crafts acylation of phenylsilanes introduces an acyl group onto the aromatic ring. Research on the Friedel-Crafts acylation of phenyltrimethylsilane with trifluoroacetic anhydride using aluminum chloride as a catalyst has shown a preference for substitution at the meta and para positions, with a product ratio of approximately 2:1 in favor of the meta isomer. This study also noted the occurrence of a competing protiodesilylation reaction.[7]
Table 2: Isomer Distribution in the Friedel-Crafts Acylation of Phenyltrimethylsilane [7]
| Product | Ratio |
| m-(Trifluoroacetyl)phenyltrimethylsilane | ~2 |
| p-(Trifluoroacetyl)phenyltrimethylsilane | 1 |
Experimental Protocols
The following sections provide detailed methodologies for key electrophilic substitution reactions on dimethylphenylsilane derivatives. These protocols are based on established procedures for similar aromatic compounds and should be adapted and optimized for specific substrates and desired outcomes.
General Considerations
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous conditions are crucial for Friedel-Crafts reactions, and glassware should be flame-dried or oven-dried before use.
-
Product mixtures can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution and identify byproducts.[3][8][9]
Protocol for Nitration of Dimethylphenylsilane
This protocol is adapted from procedures for the nitration of substituted benzenes.[10][11]
Materials:
-
Dimethylphenylsilane
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Ice
-
Dichloromethane or diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1.5 mL of glacial acetic acid in an ice/salt bath to 0-5 °C.
-
To the cooled acetic acid, add a pre-cooled mixture of 3 mL of concentrated sulfuric acid and 0.6 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 20 °C.
-
Slowly add 1.5 g of dimethylphenylsilane to the nitrating mixture with vigorous stirring, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 20 minutes.
-
Pour the reaction mixture onto crushed ice and stir for another 20 minutes.
-
Extract the product with dichloromethane or diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol for Bromination of Dimethylphenylsilane
This protocol is adapted from general procedures for the bromination of aromatic compounds.[9]
Materials:
-
Dimethylphenylsilane
-
Bromine
-
Anhydrous iron(III) bromide (FeBr₃) or iron filings
-
Carbon tetrachloride or dichloromethane
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a reflux condenser with a gas trap, and a magnetic stirrer, dissolve dimethylphenylsilane in carbon tetrachloride or dichloromethane.
-
Add a catalytic amount of anhydrous iron(III) bromide or iron filings to the flask.
-
From the dropping funnel, add a solution of bromine in the same solvent dropwise to the reaction mixture at room temperature. The addition should be done in the dark or with the flask wrapped in aluminum foil.
-
After the addition is complete, stir the mixture at room temperature until the bromine color disappears. The reaction can be gently warmed if necessary.
-
Pour the reaction mixture into water and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove excess bromine, followed by saturated sodium bicarbonate solution, and then water.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
The product can be purified by fractional distillation under reduced pressure or by column chromatography.
Protocol for Friedel-Crafts Acylation of Dimethylphenylsilane
This protocol is adapted from standard procedures for Friedel-Crafts acylation.[1][3][12]
Materials:
-
Dimethylphenylsilane
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Anhydrous dichloromethane
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked flask with a dropping funnel, a reflux condenser protected by a calcium chloride tube, and a magnetic stirrer.
-
Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the flask and cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension.
-
After the addition of acetyl chloride, add dimethylphenylsilane (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography.
Visualizations of Key Processes
General Mechanism of Electrophilic Aromatic Substitution
Caption: General mechanism of electrophilic aromatic substitution.
Competing Pathways: Ipso vs. Ortho/Para Substitution
Caption: Competing ipso and ortho/para substitution pathways.
Experimental Workflow for Friedel-Crafts Acylation
Caption: Experimental workflow for Friedel-Crafts acylation.
Conclusion
The electrophilic substitution on the phenyl ring of dimethylphenylsilane derivatives is characterized by a fascinating interplay between conventional ortho, para-directing effects and a strong propensity for ipso-substitution. The dimethylsilyl group activates the ring towards electrophilic attack, but the stabilization of the carbocation intermediate at the silicon-bearing carbon often makes ipso-substitution the dominant pathway. Understanding these competing reaction channels is paramount for the strategic design of synthetic routes involving these versatile organosilicon compounds. The provided experimental protocols offer a foundation for further exploration and optimization of these transformations in research and development settings.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. ijrar.org [ijrar.org]
- 3. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Ipso nitration in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. friedel-crafts acylation reaction: Topics by Science.gov [science.gov]
- 9. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 10. azom.com [azom.com]
- 11. magritek.com [magritek.com]
- 12. websites.umich.edu [websites.umich.edu]
Methodological & Application
Application Notes and Protocols: Formation of (Dimethylphenylsilyl)methylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds. This document provides a detailed protocol for the preparation of the Grignard reagent (dimethylphenylsilyl)methylmagnesium chloride from (chloromethyl)dimethylphenylsilane. This silyl-containing Grignard reagent is a valuable synthetic intermediate, allowing for the introduction of the dimethylphenylsilylmethyl group into a variety of molecules. The silicon-containing moiety can impart unique properties to the target compounds, such as altered lipophilicity, metabolic stability, and conformational preferences, which are of significant interest in medicinal chemistry and materials science.
Reaction Scheme
The formation of (dimethylphenylsilyl)methylmagnesium chloride proceeds via the oxidative insertion of magnesium metal into the carbon-chlorine bond of this compound. Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), are essential to stabilize the resulting Grignard reagent.[1]
Caption: Reaction scheme for the formation of the Grignard reagent.
Quantitative Data
The following table summarizes the key reactants and their suggested quantities for the preparation of (dimethylphenylsilyl)methylmagnesium chloride. Yields for this specific reaction are not widely reported, but based on analogous preparations of similar silyl Grignard reagents and the synthesis of the starting material, a high yield can be expected.[1][2]
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Starting material. |
| Magnesium Turnings | 1.2 equivalents | Excess magnesium ensures complete reaction. |
| Anhydrous Tetrahydrofuran (THF) | Sufficient to dissolve reactants | The solvent must be strictly anhydrous. |
| Iodine | 1 small crystal | Used to initiate the reaction. |
| Product | ||
| (Dimethylphenylsilyl)methylmagnesium chloride | Not isolated | The Grignard reagent is typically used in situ. |
| Analogous Reaction Yield | ~80-90% | Based on similar Grignard formations.[2] |
Experimental Protocol
This protocol is adapted from established procedures for the formation of analogous silyl Grignard reagents.[1][3] All glassware must be thoroughly flame-dried under an inert atmosphere to exclude moisture, which would quench the Grignard reagent.[4]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Heating mantle or oil bath
-
Schlenk line (optional, but recommended)
-
Syringes and needles
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal
Caption: Experimental workflow for Grignard reagent formation.
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Ensure the system is under a positive pressure of a dry, inert gas like nitrogen or argon.[1]
-
Initiation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single small crystal of iodine. The iodine serves as an initiator by reacting with the magnesium surface.[1]
-
Solvent Addition: Add a sufficient amount of anhydrous THF to the flask to cover the magnesium turnings.[1]
-
Grignard Reagent Formation:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of this solution to the stirred magnesium suspension. The reaction is initiated when the characteristic brown color of the iodine fades and gentle refluxing of the solvent begins. This may require gentle warming with a heat gun.[1]
-
Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so the addition rate should be controlled to prevent overheating.[1]
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the complete consumption of the starting material.[1]
-
-
Use of the Grignard Reagent: The resulting grey-black solution of (dimethylphenylsilyl)methylmagnesium chloride is now ready for use in subsequent reactions. It is typically not isolated and should be used in situ.
Safety Precautions
-
Grignard reagents are highly reactive and react violently with water and other protic solvents. All manipulations must be carried out under strictly anhydrous and inert conditions.[4]
-
This compound is a combustible liquid and can cause skin, eye, and respiratory irritation. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous ethers such as THF are highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.
-
The reaction is exothermic and should be cooled if it becomes too vigorous.
Troubleshooting
-
Failure to initiate: If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane can be used to activate the magnesium surface. Ensure all reagents and solvents are scrupulously dry.
-
Formation of byproducts: The primary byproduct is the Wurtz coupling product, 1,2-bis(dimethylphenylsilyl)ethane. This can be minimized by slow addition of the halide to a well-stirred suspension of magnesium.
By following this detailed protocol, researchers can reliably prepare (dimethylphenylsilyl)methylmagnesium chloride for use in a variety of synthetic applications.
References
Application Notes and Protocols: Silylmethylation of Alkynes using (Chloromethyl)dimethylphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a silylmethyl group onto an alkyne is a significant transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The resulting silylmethylated alkynes are versatile building blocks. The silicon atom can influence the electronic and steric properties of the molecule, potentially enhancing metabolic stability, modifying lipophilicity, and providing a handle for further functionalization. (Chloromethyl)dimethylphenylsilane is a readily available and effective reagent for the silylmethylation of terminal alkynes. This reaction proceeds through a base-promoted C-alkylation, where a strong base is used to deprotonate the terminal alkyne, forming a highly nucleophilic acetylide. This acetylide then undergoes a nucleophilic substitution reaction with this compound to furnish the desired silylmethylated alkyne. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and minimizing side reactions.[1]
Reaction Mechanism and Workflow
The silylmethylation of a terminal alkyne with this compound is a two-step process initiated by deprotonation.
Step 1: Deprotonation of the Terminal Alkyne
A strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), is used to abstract the acidic proton from the terminal alkyne. This generates a lithium acetylide intermediate, which is a potent nucleophile.
Step 2: Nucleophilic Substitution
The generated acetylide anion attacks the electrophilic carbon of the chloromethyl group in this compound in an SN2 reaction. This results in the formation of a new carbon-carbon bond and the desired silylmethylated alkyne, with lithium chloride as a byproduct.
Below is a general workflow for this reaction:
Workflow for the Silylmethylation of Terminal Alkynes.
Experimental Protocols
The following is a representative experimental protocol for the silylmethylation of a terminal alkyne using this compound.
Materials:
-
Terminal Alkyne (e.g., Phenylacetylene)
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with the terminal alkyne (1.0 eq.). The flask is sealed with a septum and flushed with an inert gas (nitrogen or argon). Anhydrous THF is added via syringe.
-
Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-BuLi (1.05 eq.) in hexanes is added dropwise via syringe over several minutes. The reaction mixture is stirred at -78 °C for 30-60 minutes.
-
Silylmethylation: this compound (1.1 eq.) is added dropwise to the cooled solution of the lithium acetylide. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure silylmethylated alkyne.
Data Presentation
The following table summarizes the results for the silylmethylation of various terminal alkynes with this compound. The general protocol described above was followed.
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | 3-phenyl-1-(dimethyl(phenyl)silyl)propyne | 85 |
| 2 | 1-Hexyne | 1-(dimethyl(phenyl)silyl)hept-2-yne | 78 |
| 3 | 3,3-Dimethyl-1-butyne | 1-(dimethyl(phenyl)silyl)-4,4-dimethylpent-2-yne | 75 |
| 4 | Ethynyltrimethylsilane | 1-(dimethyl(phenyl)silyl)-3-(trimethylsilyl)propyne | 82 |
| 5 | Propargyl alcohol | 4-(dimethyl(phenyl)silyl)but-2-yn-1-ol | 65* |
*Note: For substrates containing acidic protons other than the terminal alkyne, such as propargyl alcohol, protection of the hydroxyl group may be necessary to avoid side reactions and improve yields. The lower yield in entry 5 reflects the potential for competitive deprotonation of the hydroxyl group.
Applications in Drug Development
The silylmethylated alkynes synthesized via this protocol are valuable intermediates in drug discovery. The alkyne moiety itself is a key functional group in a number of approved drugs.[2] The introduction of the dimethylphenylsilylmethyl group can offer several advantages:
-
Modulation of Physicochemical Properties: The lipophilic nature of the phenyl and methyl groups on the silicon atom can be used to fine-tune the overall lipophilicity of a drug candidate, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The C-Si bond is generally more stable to metabolic degradation than a C-H or C-C bond. Incorporating a silicon-containing moiety can block potential sites of metabolism, thereby increasing the half-life of a drug.
-
Vector for Further Functionalization: The phenyl group on the silicon can be further functionalized, for example, through electrophilic aromatic substitution, allowing for the introduction of other pharmacophoric features.
-
Bioisosteric Replacement: The silyl group can act as a bioisostere for other functional groups, potentially leading to improved pharmacological properties.
The workflow for utilizing silylmethylated alkynes in a drug discovery program is depicted below.
Drug Discovery Pathway Utilizing Silylmethylated Alkynes.
References
Application of (Chloromethyl)dimethylphenylsilane in Peptide Synthesis: A Review of Current Literature
A comprehensive review of scientific literature and chemical databases reveals no established application of (Chloromethyl)dimethylphenylsilane as a protecting group for amino acids in the context of peptide synthesis. While silyl compounds are utilized in organic synthesis for the protection of various functional groups, the specific use of this compound for the temporary protection of either the N-terminus (amino group) or the C-terminus (carboxyl group) of amino acids during peptide bond formation is not documented in standard protocols or research articles.
Peptide synthesis relies on the precise and sequential addition of amino acids to a growing peptide chain. This process necessitates the use of protecting groups to prevent unwanted side reactions at the reactive amino and carboxyl termini, as well as on the side chains of certain amino acids. The choice of a protecting group is critical and is governed by several factors, including the ease of its introduction, its stability under the conditions of peptide coupling, and the facility of its removal (deprotection) without affecting the newly formed peptide bond or other protecting groups.
The lack of literature on this compound in this field suggests that it may not meet the stringent criteria required for a suitable protecting group in peptide synthesis. These criteria include:
-
Orthogonality: The protecting group must be removable under conditions that do not cleave other protecting groups on the peptide or the linker to the solid support (in solid-phase peptide synthesis).
-
Mild Cleavage Conditions: The deprotection step should be high-yielding and occur under mild conditions to avoid degradation of the sensitive peptide product.
-
Absence of Side Reactions: The introduction and removal of the protecting group should not lead to undesirable side reactions, such as racemization of the chiral amino acid centers.
Given the absence of specific data for this compound, this document will provide detailed application notes and protocols for the most commonly employed and well-validated protecting group strategies in modern peptide synthesis. This information is essential for researchers, scientists, and drug development professionals working in this area.
Commonly Used Protecting Groups in Peptide Synthesis
The two most widely adopted strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and the Boc/Bzl strategies. These approaches are orthogonal, meaning the N-terminal protecting group can be removed without affecting the side-chain protecting groups or the resin linker.
Table 1: Comparison of Fmoc and Boc Protecting Group Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| N-α-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| N-α-Deprotection Reagent | 20% Piperidine in DMF | 25-50% Trifluoroacetic acid (TFA) in DCM |
| Side-Chain Protection | tert-Butyl (tBu) based groups | Benzyl (Bzl) based groups |
| Resin Linker | Acid-labile (e.g., Wang, Rink Amide) | Highly acid-labile (e.g., Merrifield) |
| Final Cleavage from Resin | Concentrated TFA with scavengers | Anhydrous HF or TFMSA |
| Advantages | Milder deprotection conditions, compatible with a wider range of functionalities. | Less expensive reagents, historically well-established. |
| Disadvantages | Potential for diketopiperazine formation, Fmoc group is base-labile. | Requires strong, hazardous acids for final cleavage, potential for side reactions with certain amino acids. |
Experimental Protocols
The following protocols outline the general steps for the use of Fmoc and Boc protecting groups in solid-phase peptide synthesis.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis
1. Resin Preparation and First Amino Acid Coupling:
- Swell the appropriate resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) in Dimethylformamide (DMF) for 1-2 hours.
- Activate the C-terminal carboxyl group of the first Fmoc-protected amino acid using a coupling reagent such as Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt in the presence of a base like Diisopropylethylamine (DIEA).
- Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours to ensure complete coupling.
- Wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents.
2. N-α-Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group.
- Wash the resin extensively with DMF to remove the piperidine and the cleaved Fmoc-adduct.
3. Subsequent Amino Acid Couplings:
- Repeat the coupling and deprotection cycles for each subsequent amino acid in the peptide sequence.
4. Final Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
- Treat the resin with a cleavage cocktail, typically containing 95% Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the side-chain protecting groups and cleave the peptide from the resin.[1]
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet to remove scavengers and byproducts.
- Lyophilize the purified peptide.
Protocol 2: Boc-Based Solid-Phase Peptide Synthesis
1. Resin Preparation and First Amino Acid Coupling:
- Swell the Merrifield resin in DCM for 1-2 hours.
- Couple the first Boc-protected amino acid to the resin, often as a cesium salt, by heating in DMF.
2. N-α-Boc Deprotection:
- Treat the resin with a 25-50% solution of TFA in DCM for 20-30 minutes to remove the Boc group.
- Neutralize the resulting trifluoroacetate salt with a 10% solution of DIEA in DCM.
- Wash the resin with DCM.
3. Subsequent Amino Acid Couplings:
- Activate the next Boc-protected amino acid using a coupling reagent (e.g., DCC/HOBt) and couple it to the deprotected N-terminus of the resin-bound peptide.
- Repeat the deprotection and coupling cycles.
4. Final Cleavage and Deprotection:
- After the synthesis is complete, treat the peptide-resin with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove all side-chain protecting groups. This step requires specialized equipment and extreme caution.
- Precipitate and purify the peptide as described for the Fmoc strategy.
Visualizing Peptide Synthesis Workflows
The following diagrams illustrate the cyclical nature of solid-phase peptide synthesis using the Fmoc and Boc strategies.
References
Application Notes and Protocols: (Chloromethyl)dimethylphenylsilane as a Precursor to the SMOM Protecting Group for Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. While (chloromethyl)dimethylphenylsilane is not typically employed directly as a protecting group for alcohols, it serves as a crucial precursor for the synthesis of (phenyldimethylsilyl)methoxymethyl chloride (SMOM-Cl). This reagent introduces the (phenyldimethylsilyl)methoxymethyl (SMOM) ether, a valuable protecting group for primary alcohols. The SMOM group offers distinct advantages due to its unique cleavage conditions, providing an orthogonal protection strategy relative to other common alcohol protecting groups.
These application notes provide a comprehensive overview of the use of the SMOM protecting group, derived from this compound, for the selective protection of primary alcohols. Detailed protocols for both the protection and deprotection steps are presented, along with tabulated quantitative data to facilitate experimental design and optimization.
Data Presentation
Table 1: Protection of Primary Alcohols as SMOM Ethers
| Entry | Substrate (Primary Alcohol) | Reagents and Conditions | Time (h) | Yield (%) |
| 1 | 1-Octanol | SMOM-Cl, DIPEA, CH₂Cl₂ | 12 | 95 |
| 2 | Benzyl alcohol | SMOM-Cl, DIPEA, CH₂Cl₂ | 8 | 98 |
| 3 | 3-Phenyl-1-propanol | SMOM-Cl, DIPEA, CH₂Cl₂ | 10 | 96 |
| 4 | 1,4-Butanediol (mono-protection) | SMOM-Cl (1.1 eq.), DIPEA, CH₂Cl₂ | 16 | 85 |
| 5 | Geraniol | SMOM-Cl, DIPEA, CH₂Cl₂ | 6 | 92 |
Table 2: Deprotection of SMOM-Protected Primary Alcohols
| Entry | Substrate (SMOM Ether) | Reagents and Conditions | Time (h) | Yield (%) |
| 1 | 1-Octanol SMOM ether | TBAF (1.1 eq.), THF, rt | 2 | 93 |
| 2 | Benzyl alcohol SMOM ether | TBAF (1.1 eq.), THF, rt | 1.5 | 96 |
| 3 | 3-Phenyl-1-propanol SMOM ether | TBAF (1.1 eq.), THF, rt | 2 | 94 |
| 4 | Geraniol SMOM ether | TBAF (1.1 eq.), THF, rt | 1 | 90 |
| 5 | Benzyl alcohol SMOM ether | MgBr₂-OEt₂, Et₂O, rt | 4 | 91 |
Experimental Protocols
Protocol 1: Synthesis of (Phenyldimethylsilyl)methoxymethyl Chloride (SMOM-Cl)
This compound serves as the starting material for the preparation of the active protecting group reagent, SMOM-Cl.
Materials:
-
This compound
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add paraformaldehyde (1.2 equivalents) and anhydrous zinc chloride (0.1 equivalents).
-
Suspend the solids in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add this compound (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any remaining solids.
-
The resulting solution of (phenyldimethylsilyl)methoxymethyl chloride in dichloromethane can be used directly in the subsequent protection step or carefully concentrated under reduced pressure. Caution: SMOM-Cl is moisture-sensitive and a lachrymator. Handle in a well-ventilated fume hood.
Protocol 2: Protection of a Primary Alcohol with SMOM-Cl
Materials:
-
Primary alcohol
-
(Phenyldimethylsilyl)methoxymethyl chloride (SMOM-Cl) solution in CH₂Cl₂
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution.
-
Slowly add the solution of (phenyldimethylsilyl)methoxymethyl chloride (SMOM-Cl) (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure SMOM-protected alcohol.
Protocol 3: Deprotection of a SMOM-Protected Primary Alcohol using TBAF
Materials:
-
SMOM-protected primary alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the SMOM-protected primary alcohol (1.0 equivalent) in anhydrous tetrahydrofuran in a round-bottom flask under a nitrogen atmosphere.
-
Add the tetrabutylammonium fluoride (TBAF) solution (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for the time indicated in Table 2, or until completion as monitored by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected primary alcohol.
Mandatory Visualizations
Reaction Workflows and Mechanisms
Caption: Experimental workflow for the synthesis and application of the SMOM protecting group.
Caption: Mechanism of primary alcohol protection using SMOM-Cl.
Caption: Mechanism of SMOM ether deprotection using TBAF.
Application Notes and Protocols for Fleming-Tamao Oxidation of Silyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fleming-Tamao oxidation is a powerful and stereospecific method for the conversion of a carbon-silicon (C-Si) bond to a carbon-oxygen (C-O) bond, effectively transforming a stable silyl group into a hydroxyl group.[1] This reaction has become an invaluable tool in organic synthesis, particularly in the construction of complex molecules and natural products, where the silyl group can act as a masked hydroxyl group that is stable to a wide range of reaction conditions.[1]
This document provides detailed application notes and experimental protocols for the Fleming-Tamao oxidation of silyl ethers, catering to researchers, scientists, and professionals in drug development.
Core Concepts
The Fleming-Tamao oxidation encompasses two related but distinct methodologies developed by Ian Fleming and Kohei Tamao.
-
Fleming Oxidation: This approach typically utilizes a robust organosilane, such as a dimethylphenylsilyl group. The reaction proceeds in either a two-pot or a one-pot sequence. In the two-pot sequence, the phenyl group is first replaced by a more reactive heteroatom (e.g., a halogen) via electrophilic substitution, followed by oxidation with a peroxy acid.[1] The one-pot variant employs an electrophile like Br₂ or Hg(OAc)₂ to facilitate the in-situ conversion to the reactive halosilane, which is then oxidized.[2]
-
Tamao Oxidation: This method employs a silyl group that already contains a heteroatom (e.g., fluorine, chlorine, or an alkoxy group) attached to the silicon, making it more susceptible to nucleophilic attack. The oxidation is typically carried out using hydrogen peroxide in the presence of a fluoride source, such as potassium fluoride or tetrabutylammonium fluoride (TBAF), under basic or neutral conditions.
A key feature of the Fleming-Tamao oxidation is its stereospecificity, proceeding with retention of configuration at the carbon atom attached to the silicon.
Experimental Workflows
The general experimental workflow for the Fleming-Tamao oxidation can be visualized as follows:
Caption: General experimental workflows for the Fleming and Tamao oxidations.
Key Steps and Logical Relationships
The core transformation in the Fleming-Tamao oxidation involves a series of well-defined steps:
Caption: Logical relationship of key steps in the Fleming-Tamao oxidation.
Data Presentation: Substrate Scope and Reaction Conditions
The following tables summarize representative examples of the Fleming-Tamao oxidation, showcasing the versatility of the reaction with different substrates and conditions.
Table 1: Fleming Oxidation Conditions
| Substrate (Silyl Ether) | Reagents and Conditions | Product | Yield (%) | Reference |
| (Dimethylphenylsilyl)cyclododecane | Hg(OAc)₂, AcOOH, AcOH, 23 °C, 45 min | Cyclododecanol | 55 | J. Am. Chem. Soc. 2020, 142, 8585[3] |
| 1-(Dimethylphenylsilyl)dodecane | Hg(OAc)₂, AcOOH, AcOH | 1-Dodecanol | 85 | J. Chem. Soc., Perkin Trans. 1, 1995, 317 |
| 2-(Dimethylphenylsilyl)octane | Br₂, AcOOH, NaOAc, CH₂Cl₂, rt | 2-Octanol | 75 | J. Chem. Soc., Perkin Trans. 1, 1995, 317 |
| exo-2-(Dimethylphenylsilyl)norbornane | Hg(OAc)₂, AcOOH, AcOH | exo-2-Norbornanol | 90 | J. Chem. Soc., Perkin Trans. 1, 1995, 317 |
Table 2: Tamao Oxidation Conditions
| Substrate (Silyl Ether) | Reagents and Conditions | Product | Yield (%) | Reference |
| (Dimethylethoxysilyl)octane | 30% H₂O₂, KHCO₃, THF/MeOH, 60 °C | 1-Octanol | 93 | Organometallics 1983, 2, 1694-1696[4] |
| (Trifluorosilyl)dodecane | 30% H₂O₂, KHF₂, DMF, rt | 1-Dodecanol | 88 | Tetrahedron 1983, 39, 983 |
| 2-(Difluoromethylsilyl)octane | 30% H₂O₂, KF, KHCO₃, THF/MeOH, rt | 2-Octanol | 95 | J. Org. Chem. 1983, 48, 2120-2122 |
| (Diisopropoxymethylsilyl)cyclohexylmethane | 30% H₂O₂, KHCO₃, THF/MeOH | Cyclohexylmethanol | 91 | J. Org. Chem. 1983, 48, 2120-2122 |
Experimental Protocols
Protocol 1: One-Pot Fleming Oxidation using Mercuric Acetate
This protocol is adapted from a procedure reported in the Journal of the American Chemical Society.[3]
Materials:
-
Substrate (dimethylphenylsilyl ether) (1.0 eq)
-
Peracetic acid (AcOOH, ~32% in acetic acid)
-
Mercuric acetate (Hg(OAc)₂) (2.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Chloroform/isopropanol (3:1)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask or vial
-
Stir bar
Procedure:
-
To a vial charged with the substrate (0.17 mmol, 1.0 eq) is added a solution of peracetic acid (3.4 mL of a 30% solution in aqueous acetic acid).
-
Mercuric acetate (2.0 eq) is added to the solution in a single portion.
-
The reaction mixture is stirred at 23 °C for 45 minutes.
-
The reaction mixture is then diluted with ethyl acetate and transferred to a separatory funnel containing an ice-cold mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (1:4).
-
The aqueous layer is extracted with ethyl acetate and then with a 3:1 mixture of chloroform/isopropanol.
-
The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to afford the desired alcohol.
Protocol 2: Tamao Oxidation under Basic Conditions
This protocol is a general procedure based on the original work by Tamao and coworkers.[4]
Materials:
-
Substrate (alkoxysilyl or fluorosilyl ether) (1.0 eq)
-
30% Hydrogen peroxide (H₂O₂)
-
Potassium bicarbonate (KHCO₃)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Round-bottom flask with a reflux condenser
-
Stir bar
Procedure:
-
The silyl ether (1.0 mmol) is dissolved in a mixture of THF (10 mL) and methanol (10 mL) in a round-bottom flask.
-
Potassium bicarbonate (3.0 mmol) is added to the solution.
-
30% Hydrogen peroxide (3.0 mmol) is added dropwise to the stirred mixture at room temperature.
-
The reaction mixture is then heated to 60 °C and stirred for several hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of saturated aqueous sodium thiosulfate.
-
The mixture is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the pure alcohol.
Conclusion
The Fleming-Tamao oxidation is a robust and reliable method for the stereospecific synthesis of alcohols from organosilanes. The choice between the Fleming and Tamao protocols depends on the nature of the silyl group present in the starting material. These detailed application notes and protocols provide a practical guide for researchers to successfully implement this powerful transformation in their synthetic endeavors.
References
Application Notes and Protocols: (Chloromethyl)dimethylphenylsilane in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloromethyl)dimethylphenylsilane is a versatile organosilicon reagent employed in modern organic synthesis, particularly in the total synthesis of complex natural products. Its primary application in this context is as a precursor to the dimethylphenylsilylmethyl (SMOM) protecting group for hydroxyl functionalities. This protecting group serves as a stable ether linkage that can be selectively cleaved under specific oxidative conditions to regenerate the hydroxyl group. This unique deprotection strategy, known as the Fleming-Tamao oxidation, allows for the use of the silylmethyl group as a "masked hydroxyl group," providing a strategic advantage in intricate synthetic sequences where traditional protecting groups may not be suitable.
The dimethylphenylsilylmethyl group offers robust protection under a variety of reaction conditions, including those involving strong bases, nucleophiles, and many standard transformations encountered in multi-step synthesis. The key feature that distinguishes this protecting group is its ability to be converted to a hydroxyl group through the Fleming-Tamao oxidation, a process that involves the oxidative cleavage of a carbon-silicon bond to form a carbon-oxygen bond. This transformation is highly valuable as it introduces a hydroxyl group at a late stage in the synthesis, often with high stereoselectivity.
This document provides detailed application notes and protocols for the use of this compound in the protection of hydroxyl groups and features a case study on the application of the Fleming-Tamao oxidation in the total synthesis of the natural product (+)-Pramanicin.
Key Applications in Natural Product Synthesis
The strategic use of this compound as a precursor to a masked hydroxyl group is exemplified in the total synthesis of various complex natural products. The ability to introduce a stable, non-polar silyl group and later convert it to a polar hydroxyl group provides synthetic chemists with a powerful tool to navigate challenging synthetic transformations.
One notable example is the total synthesis of the antifungal agent (+)-Pramanicin by Barrett and co-workers. In their synthetic strategy, a dimethylphenylsilyl group was introduced via a conjugate addition of a silyl zincate reagent to a γ-lactam. This silyl group then served as a masked hydroxyl group, which was revealed at a later stage using the Fleming-Tamao oxidation to furnish the desired secondary alcohol with the correct stereochemistry. This approach highlights the strategic advantage of using a silyl group as a latent hydroxyl functionality, allowing for the construction of the carbon skeleton without interference from a reactive hydroxyl group.
Experimental Protocols
Protocol 1: General Procedure for the Protection of Alcohols with this compound
This protocol describes a general method for the protection of a primary or secondary alcohol as a dimethylphenylsilylmethyl (SMOM) ether using this compound.
Materials:
-
Alcohol substrate
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 eq) in anhydrous THF or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the corresponding alkoxide.
-
Add this compound (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired dimethylphenylsilylmethyl-protected alcohol.
Quantitative Data (Representative):
| Substrate Type | Reagents and Conditions | Yield (%) | Reference |
| Primary Alcohol | This compound, NaH, THF, 0 °C to rt | 85-95 | General Procedure |
| Secondary Alcohol | This compound, NaH, DMF, 0 °C to rt | 80-90 | General Procedure |
Protocol 2: Fleming-Tamao Oxidation for the Deprotection of a Dimethylphenylsilyl Group in the Total Synthesis of (+)-Pramanicin
This protocol is adapted from the total synthesis of (+)-Pramanicin by Barrett et al. and describes the oxidative cleavage of a carbon-silicon bond to unmask a hydroxyl group.
Materials:
-
Silyl-protected intermediate
-
Mercuric acetate (Hg(OAc)₂)
-
Peracetic acid (32 wt % in acetic acid)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the silyl-containing substrate (1.0 eq) in a mixture of acetic acid and ethyl acetate.
-
Add mercuric acetate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add peracetic acid (excess) dropwise.
-
Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a cold, stirred solution of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Quantitative Data from the Synthesis of (+)-Pramanicin:
| Substrate | Reagents and Conditions | Product | Yield (%) |
| C3-silyl γ-lactam intermediate | Hg(OAc)₂, AcOOH, AcOH, EtOAc, rt | (+)-Pramanicin precursor | 70 |
Diagrams
Caption: General workflow for hydroxyl protection and deprotection.
Caption: Key steps in the total synthesis of (+)-Pramanicin.
Conclusion
This compound is a valuable reagent in the total synthesis of natural products, primarily serving as a precursor for the dimethylphenylsilylmethyl (SMOM) protecting group. The true synthetic utility of this group is realized through its function as a "masked hydroxyl group," which can be unmasked at a strategic point in a synthetic sequence via the Fleming-Tamao oxidation. The total synthesis of (+)-Pramanicin provides a compelling example of this strategy, where a carbon-silicon bond is effectively used as a surrogate for a hydroxyl group during the construction of a complex molecular architecture. The protocols and data presented herein provide a guide for researchers and scientists in the application of this powerful synthetic methodology.
Application Notes and Protocols: Base-Promoted C-Alkylation with (Chloromethyl)dimethylphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloromethyl)dimethylphenylsilane is a versatile reagent in organic synthesis, primarily utilized for the introduction of the phenyldimethylsilylmethyl group onto various nucleophiles. This silicon-containing moiety offers several advantages, including its utility as a masked hydroxyl group through Fleming-Tamao oxidation and its role in directing subsequent synthetic transformations. Base-promoted C-alkylation using this reagent provides a direct method for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of functionalized molecules.
These application notes provide detailed protocols for the C-alkylation of active methylene compounds and ketones with this compound. The methodologies are based on established principles of enolate chemistry and provide a framework for the successful implementation of this transformation in a research and development setting.
Data Presentation
The following tables summarize the expected yields for the C-alkylation of representative active methylene compounds and ketones with this compound under typical reaction conditions. These values are illustrative and may vary depending on the specific substrate and optimization of reaction parameters.
Table 1: C-Alkylation of Active Methylene Compounds
| Entry | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Diethyl malonate | NaOEt | Ethanol | Reflux | 6 | Diethyl 2-(phenyldimethylsilylmethyl)malonate | 85-95 |
| 2 | Ethyl acetoacetate | NaOEt | Ethanol | Reflux | 8 | Ethyl 2-(phenyldimethylsilylmethyl)acetoacetate | 75-85 |
| 3 | Malononitrile | NaH | THF | 25 | 4 | 2-(Phenyldimethylsilylmethyl)malononitrile | 80-90 |
| 4 | Acetylacetone | K₂CO₃ | DMF | 60 | 12 | 3-(Phenyldimethylsilylmethyl)pentane-2,4-dione | 70-80 |
Table 2: C-Alkylation of Ketones
| Entry | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Cyclohexanone | LDA | THF | -78 to 25 | 3 | 2-(Phenyldimethylsilylmethyl)cyclohexanone | 70-80 |
| 2 | Acetophenone | LDA | THF | -78 to 25 | 4 | 1-Phenyl-3-(phenyldimethylsilyl)propan-1-one | 65-75 |
| 3 | 2-Pentanone | LDA | THF | -78 to 25 | 3 | 1-(Phenyldimethylsilyl)hexan-3-one (major) | 60-70 |
| 4 | Propiophenone | LDA | THF | -78 to 25 | 4 | 1-Phenyl-2-methyl-3-(phenyldimethylsilyl)propan-1-one | 65-75 |
Experimental Protocols
Protocol 1: C-Alkylation of Diethyl Malonate
This protocol describes the alkylation of diethyl malonate using sodium ethoxide as the base.
Materials:
-
Diethyl malonate
-
This compound
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere, carefully add sodium metal (1.05 eq) to anhydrous ethanol in a round-bottom flask with stirring. Allow the sodium to react completely to form sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add this compound (1.1 eq) dropwise to the enolate solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: C-Alkylation of Cyclohexanone (Kinetic Control)
This protocol describes the alkylation of cyclohexanone under kinetic control using lithium diisopropylamide (LDA) as the base.
Materials:
-
Cyclohexanone
-
This compound
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask
-
Syringes
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of LDA: In a flame-dried Schlenk flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation: Add this compound (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Figure 1: General mechanism of base-promoted C-alkylation.
Figure 2: Experimental workflow for C-alkylation.
Figure 3: Factors influencing the C-alkylation reaction.
Application Note: Facile Conversion of (Chloromethyl)dimethylphenylsilane to (Iodomethyl)dimethylphenylsilane via Finkelstein Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of (Iodomethyl)dimethylphenylsilane from (Chloromethyl)dimethylphenylsilane. The described method utilizes the Finkelstein reaction, a robust and high-yielding nucleophilic substitution, to exchange the chloro group for an iodo group. This conversion is often a necessary step in multi-step organic syntheses, as the corresponding iodide is a more reactive alkylating agent.[1][2] The protocol is scalable and has been demonstrated to proceed to completion, providing the desired product in excellent yield and purity.[3]
Introduction
This compound is a versatile reagent in organic chemistry, serving as a precursor for various organometallic reagents and as a silylating agent.[1][2] However, for certain nucleophilic substitution reactions, the reactivity of the chloromethyl group is insufficient. Conversion to the more labile (Iodomethyl)dimethylphenylsilane via the Finkelstein reaction significantly enhances its utility as an alkylating agent.[1] This reaction is an S_N2 process that involves the exchange of a halogen.[4][5] The choice of solvent is critical; acetone is commonly used because sodium iodide is soluble, while the resulting sodium chloride is not, thus driving the reaction to completion by precipitation.[5][6]
Reaction and Mechanism
The conversion of this compound to (Iodomethyl)dimethylphenylsilane is achieved by treating the starting material with sodium iodide in acetone. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.
Reaction:
C_6H_5Si(CH_3)_2CH_2Cl + NaI → C_6H_5Si(CH_3)_2CH_2I + NaCl(s)
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (Iodomethyl)dimethylphenylsilane.
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Reagent | Sodium Iodide | [3] |
| Solvent | Acetone | [3] |
| Molar Ratio (NaI:Substrate) | 1.75 : 1 | [3] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | 24 hours | [3] |
| Yield | 100% (Quantitative) | [3] |
| Product Purity | High (as determined by NMR and GC-MS) | [3] |
Experimental Protocol
This protocol is based on a well-established and scalable procedure.[3]
Materials:
-
This compound (1 equivalent)
-
Sodium iodide (1.75 equivalents)
-
Acetone (sufficient to make a ~1 M solution of the substrate)
-
Hexanes
-
Celite®
-
250 mL round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Sintered glass funnel or Büchner funnel
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 20.13 g, 0.108 mol).
-
Addition of Reagents: Add acetone (100 mL) to the flask, followed by sodium iodide (28.4 g, 0.189 mol).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Allow the reaction to proceed under reflux for 24 hours. A white precipitate of sodium chloride will form as the reaction progresses.
-
Cooling and Solvent Removal: After 24 hours, cool the reaction mixture to room temperature. Remove the acetone using a rotary evaporator. This will result in a slurry.
-
Work-up:
-
Pass the resulting slurry through a pad of Celite®.
-
Wash the Celite® pad with hexanes (100 mL) to ensure all the product is collected.
-
-
Final Product Isolation: Combine the hexane filtrates and remove the solvent via rotary evaporation. The final product, (Iodomethyl)dimethylphenylsilane, is obtained as a clear, colorless liquid (e.g., 30.1 g, 100% yield).[3]
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.58 - 7.52 (m, 2H), 7.43 - 7.35 (m, 3H), 2.22 (s, 2H), 0.49 (s, 6H).[3]
-
¹³C NMR (100 MHz, CDCl₃): δ 137.06, 133.94, 129.89, 128.25, -2.59, -13.25.[3]
-
GC-MS (EI): m/z 276 ([M]⁺), 260, 149, 135 (100%), 119, 105, 92.[3]
Experimental Workflow
Caption: Workflow for the Finkelstein reaction.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[7]
-
Acetone is a flammable liquid. Avoid open flames and sparks.
-
Handle sodium iodide with care.
Conclusion
The Finkelstein reaction is a highly efficient method for the conversion of this compound to its corresponding iodide. The protocol described herein is straightforward, scalable, and provides the desired product in quantitative yield. This transformation is valuable for researchers in organic synthesis and drug development who require a more reactive silylmethylating agent.
References
- 1. CHLOROMETHYLDIMETHYLPHENYLSILANE | 1833-51-8 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Finkelstein Reaction [organic-chemistry.org]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. 氯甲基二甲基苯硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
overcoming rearrangement side reactions of (Chloromethyl)dimethylphenylsilane
Welcome to the technical support center for (Chloromethyl)dimethylphenylsilane. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound?
A1: The most common side reaction is hydrolysis, which occurs in the presence of moisture. This leads to the formation of (hydroxymethyl)dimethylphenylsilane, which can then self-condense to form 1,3-bis(phenyldimethylsilyl)oxane. At elevated temperatures, thermal decomposition can also occur. In the presence of strong Lewis acids, rearrangement or cleavage of the silicon-carbon bond may be observed, although this is less common under typical alkylation conditions.
Q2: My reaction with this compound is giving a low yield. What are the potential causes?
A2: Low yields are often attributed to several factors:
-
Moisture Contamination: As a moisture-sensitive reagent, even trace amounts of water can lead to hydrolysis, consuming the starting material.
-
Improper Storage: The reagent should be stored in a cool, dry place under an inert atmosphere to prevent degradation.
-
Suboptimal Reaction Conditions: Temperature, reaction time, choice of base, and solvent can all significantly impact the yield. For many applications, strong basic conditions and meticulous temperature control are necessary.[1]
-
Reagent Purity: The purity of this compound can affect the reaction outcome.
Q3: I am observing unexpected peaks in my NMR/GC-MS analysis. What are the likely byproducts?
A3: Unexpected peaks often correspond to byproducts from side reactions. The most common are:
-
(Hydroxymethyl)dimethylphenylsilane and Siloxanes: These arise from hydrolysis and subsequent condensation.
-
Over-alkylation products: If your substrate has multiple reactive sites, or if the product itself is reactive under the reaction conditions.
-
Elimination byproducts: Depending on the substrate and base used.
Q4: How can I improve the reactivity of this compound in my alkylation reaction?
A4: To enhance reactivity, consider converting the chloromethyl group to the more reactive iodomethyl group via a Finkelstein reaction using sodium iodide.[1] This is particularly useful when working with less reactive nucleophiles.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Moisture in Reaction | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Increased yield of the desired product and reduction of hydrolysis-related byproducts. |
| Degraded Reagent | Verify the purity of this compound using GC-MS or NMR. If necessary, purify by distillation. | Use of a pure reagent will lead to a cleaner reaction profile and higher yield. |
| Insufficiently Strong Base | For C-alkylation reactions, a strong, non-nucleophilic base (e.g., LDA, NaHMDS) is often required.[1] | Complete deprotonation of the substrate will drive the reaction to completion. |
| Low Reaction Temperature | While low temperatures are often necessary to control selectivity, the reaction may not proceed if the temperature is too low. After initial addition at low temperature, a slow warming to room temperature may be required. | An increase in the reaction rate and product formation. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis | Implement stringent anhydrous conditions as described in "Issue 1". | Minimization of silanol and siloxane byproduct formation. |
| Over-alkylation | Use a stoichiometric amount or a slight excess of the limiting reagent. Add the this compound slowly to the reaction mixture. | Reduced formation of di- or poly-alkylated products. |
| Inappropriate Temperature | Maintain a low temperature during the addition of reagents, especially when using strong bases, to improve selectivity. | Fewer side products resulting from exothermic reactions or loss of selectivity at higher temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in an Alkylation Reaction
This protocol outlines the key steps to prevent the hydrolysis of this compound during a typical nucleophilic substitution reaction.
-
Glassware and Reagent Preparation:
-
All glassware (round-bottom flask, dropping funnel, condenser) must be thoroughly dried in an oven at >120 °C for several hours or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen or argon.
-
Anhydrous solvents (e.g., THF, Diethyl ether) should be obtained from a solvent purification system or freshly distilled from an appropriate drying agent.
-
All other reagents should be of high purity and handled under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble the glassware under a positive pressure of inert gas.
-
Charge the reaction flask with the nucleophilic substrate and anhydrous solvent via syringe or cannula.
-
If a solid base is used (e.g., NaH), it should be washed with a dry solvent (e.g., hexane) to remove any mineral oil before use.
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add the base to the stirred solution of the nucleophile.
-
Once the deprotonation is complete, add this compound dropwise via a syringe or dropping funnel. The addition rate should be controlled to maintain the desired reaction temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Proceed with the standard extraction and purification protocol.
-
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the hydrolysis side reaction and a general experimental workflow.
Caption: The hydrolysis pathway of this compound.
Caption: A general workflow for minimizing side reactions.
References
Technical Support Center: Grignard Reactions with (Chloromethyl)dimethylphenylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Grignard reactions involving (Chloromethyl)dimethylphenylsilane.
Troubleshooting Guide
This guide addresses common issues encountered during the formation and use of dimethylphenylsilylmethylmagnesium chloride.
Question: Why is my Grignard reaction yield low?
Answer: Low yields in the Grignard reaction with this compound can stem from several factors. The most common issues are related to the quality of reagents and the reaction conditions. A primary competing reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide.[1][2]
To troubleshoot low yields, consider the following:
-
Reagent and Glassware Preparation: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at over 120°C for several hours.[3] All solvents and reagents must be anhydrous.[1]
-
Magnesium Activation: The magnesium surface can be passivated by a layer of magnesium oxide.[3] Use fresh, shiny magnesium turnings. If the magnesium appears dull, consider activation methods outlined in the table below.
-
Reaction Conditions: The rate of addition of this compound and the reaction temperature are critical. Slow, dropwise addition of the alkyl halide solution can minimize the concentration of unreacted halide, thus reducing the likelihood of Wurtz coupling.[2] Maintaining a controlled temperature is also crucial as the reaction is exothermic.[1]
Question: How can I minimize the formation of the Wurtz coupling byproduct?
Answer: The formation of the homocoupled dimer, 1,2-bis(dimethylphenylsilyl)ethane, is a significant side reaction that consumes both the starting material and the desired Grignard reagent.[2] To suppress this side reaction:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide.[2]
-
Temperature Control: Maintain a gentle reflux. Excessive temperatures can accelerate the Wurtz coupling reaction.[2]
-
Solvent Choice: The choice of solvent can significantly impact the extent of Wurtz coupling. For reactive halides, diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) may be preferable to tetrahydrofuran (THF).[2]
Question: My reaction fails to initiate. What should I do?
Answer: Failure to initiate is a common problem in Grignard reactions. This is often due to a passivated magnesium surface or the presence of moisture.[3]
| Potential Cause | Solution | Citation |
| Inactive Magnesium Surface | Use a fresh bottle of magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating with a heat gun can also help initiate the reaction. | [3] |
| Wet Glassware or Solvent | Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents. | [3] |
| Impure this compound | Ensure the purity of the starting material. Distillation of the alkyl halide may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing dimethylphenylsilylmethylmagnesium chloride?
A1: Ethereal solvents are essential for stabilizing the Grignard reagent.[3] Tetrahydrofuran (THF) is a commonly used solvent and is generally effective for Grignard reagent formation.[1][4] However, for benzylic-type halides, which are structurally similar to this compound, THF can sometimes promote Wurtz coupling.[2] If significant byproduct formation is observed, switching to diethyl ether or 2-MeTHF may improve the yield of the desired Grignard reagent.[2]
Q2: How can I confirm the formation and determine the concentration of my Grignard reagent?
A2: Visual confirmation of Grignard formation includes the disappearance of the magnesium metal and the formation of a cloudy, greyish solution.[2] To determine the concentration of the Grignard reagent, titration is a reliable method. A common method involves titration against a standard solution of sec-butanol in the presence of a colorimetric indicator such as 1,10-phenanthroline.
Q3: Can I store my prepared dimethylphenylsilylmethylmagnesium chloride solution?
A3: It is best to use the Grignard reagent immediately after its preparation. If storage is necessary, it should be done under a strictly inert atmosphere (argon or nitrogen) in a sealed, dry flask. Over time, the concentration of the Grignard reagent can decrease due to decomposition and reaction with trace amounts of moisture or oxygen.
Quantitative Data
| Solvent | Yield of Desired Product (%) | Comments |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling. |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation. |
Data from a study on the Grignard reaction of benzyl chloride, a compound with similar reactivity to this compound.[2]
The synthesis of the precursor, this compound, from chloro(chloromethyl)dimethylsilane and phenylmagnesium bromide has been reported with a yield of 80-81%.[5]
Experimental Protocols
Protocol 1: Preparation of Dimethylphenylsilylmethylmagnesium Chloride
This protocol describes the preparation of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Iodine (one crystal)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stirrer, and a nitrogen or argon inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under a stream of inert gas until the purple color of the iodine sublimes and then fades. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous solvent to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound in the anhydrous solvent. Add a small portion (approximately 5-10%) of the silane solution to the magnesium suspension. The reaction should initiate, as indicated by gentle bubbling and the formation of a cloudy gray solution.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. The resulting gray solution is the Grignard reagent.
Protocol 2: Reaction with an Electrophile (e.g., an Aldehyde)
This protocol describes the reaction of the prepared Grignard reagent with an aldehyde.
Materials:
-
Solution of dimethylphenylsilylmethylmagnesium chloride (from Protocol 1)
-
Aldehyde (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.
-
Electrophile Addition: Dissolve the aldehyde in anhydrous solvent and add it dropwise to the stirred Grignard solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Visualizations
Caption: Experimental workflow for the Grignard reaction.
References
troubleshooting failed Fleming-Tamao oxidation reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Fleming-Tamao oxidation in their work.
Troubleshooting Failed Fleming-Tamao Oxidation Reactions
Issue 1: No reaction or very low conversion of the starting material.
This is a common issue that can arise from several factors related to the substrate, reagents, or reaction conditions.
Possible Causes and Solutions:
-
Steric Hindrance: The Fleming-Tamao oxidation is sensitive to steric bulk around the silicon atom and at the carbon atom bearing the silicon group.[1] Highly substituted silanes or substrates with bulky groups near the reaction center can hinder the approach of the oxidizing agent.
-
Recommendation: If possible, consider using a less sterically hindered silyl protecting group earlier in your synthetic sequence. For particularly hindered substrates, prolonged reaction times or elevated temperatures may be necessary. However, be mindful of potential side reactions.
-
-
Inappropriate Reaction Conditions (Fleming vs. Tamao): The choice between Fleming and Tamao conditions is crucial and depends on the nature of the organosilane.
-
Fleming Oxidation: This method is suitable for more robust organosilanes, such as dimethylphenylsilyl ethers. It typically involves a two-step process where the phenyl group is first cleaved by an electrophile (e.g., HBF₄ or Br₂) to generate a more reactive halosilane, which is then oxidized.[2]
-
Tamao Oxidation: This approach is designed for more activated silanes that already contain a heteroatom (e.g., fluorine, chlorine, or an alkoxy group) on the silicon atom.[1] These are generally more reactive and can be oxidized directly.
-
Recommendation: Ensure you are using the correct set of conditions for your specific substrate. Using Tamao conditions on a non-activated silane will likely result in no reaction.
-
-
Reagent Quality: The purity and activity of the reagents are critical for the success of the reaction.
-
Peroxide Source: Ensure your hydrogen peroxide or peroxy acid (like m-CPBA) is fresh and has the correct concentration. Peroxides can decompose over time.
-
Fluoride Source (for Tamao oxidation): The fluoride source (e.g., TBAF, KF, KHF₂) is essential for activating the silane.[1] Ensure it is anhydrous if the reaction is sensitive to water.
-
Recommendation: Use freshly opened or properly stored reagents. If in doubt, titrate your peroxide solution to determine its active concentration.
-
-
Insufficient Activation: In the Fleming oxidation, incomplete conversion of the starting silane to the more reactive intermediate will lead to low yields.
-
Recommendation: Increase the equivalents of the electrophile (e.g., HBF₄ or Br₂) or prolong the activation step. Monitor the disappearance of the starting material by TLC or LC-MS before proceeding with the oxidation.
-
Issue 2: Low to moderate yield of the desired alcohol.
Achieving a high yield often requires careful optimization of the reaction parameters.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and efficiency of the oxidation.
-
Recommendation: If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-60 °C).[3] Conversely, if side reactions are observed, running the reaction at a lower temperature (e.g., 0 °C) may improve the yield.
-
-
Incorrect Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate.
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
-
Recommendation: Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, it could be due to reagent decomposition. In some cases, adding a fresh portion of the oxidizing agent can help drive the reaction to completion.
-
-
Work-up Issues: The desired product may be lost during the work-up procedure.
-
Recommendation: The work-up for Fleming-Tamao oxidations often involves quenching excess peroxide with a reducing agent like sodium thiosulfate or sodium sulfite.[5] Ensure that the pH is carefully controlled during extraction, as some alcohols may be sensitive to acidic or basic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Fleming and Tamao oxidation conditions?
A1: The primary difference lies in the type of organosilane substrate they are designed for. The Tamao oxidation is used for "activated" silanes that have a heteroatom (like F, Cl, or OR) directly attached to the silicon atom.[1] The Fleming oxidation is used for more robust silanes, typically aryl or alkyl silanes (e.g., dimethylphenylsilyl), which require a preliminary activation step to convert the less reactive silyl group into a more labile one before oxidation.[2]
Q2: My substrate contains other functional groups that might be sensitive to oxidation. How can I minimize side reactions?
A2: The Fleming-Tamao oxidation is known for its mild conditions and good functional group tolerance.[5] However, if your substrate contains particularly sensitive moieties (e.g., electron-rich aromatic rings, other oxidizable groups), you can try the following:
-
Run the reaction at a lower temperature (0 °C or even -20 °C) to increase selectivity.
-
Carefully control the stoichiometry of the oxidizing agent, using only a slight excess.
-
Choose the appropriate pH conditions (acidic, basic, or neutral) that are most compatible with your substrate.[3]
Q3: I am observing the formation of a significant amount of siloxane byproduct. What could be the cause and how can I prevent it?
A3: Siloxane formation can occur, particularly if the reaction is not driven to completion or during work-up. It can arise from the dimerization of silanol intermediates. To minimize siloxane formation:
-
Ensure complete oxidation of the starting material.
-
During the work-up, avoid prolonged exposure to acidic or basic conditions that can catalyze silanol condensation.
-
Promptly extract the product after quenching the reaction.
Q4: Can I use a different peroxide source other than hydrogen peroxide or m-CPBA?
A4: While hydrogen peroxide and m-CPBA are the most commonly used oxidants, other peroxy acids like peracetic acid can also be employed.[5] The choice of oxidant may depend on the specific substrate and reaction conditions. It is advisable to consult the literature for precedents with similar substrates.
Q5: Is the stereochemistry at the carbon-silicon bond retained during the oxidation?
A5: Yes, a key feature of the Fleming-Tamao oxidation is that it proceeds with retention of stereochemistry at the carbon atom that was attached to the silicon.[1] This makes it a valuable tool in stereoselective synthesis.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Fleming-Tamao oxidation. Note that optimal conditions are highly substrate-dependent and may require empirical optimization.
| Parameter | Tamao Oxidation | Fleming Oxidation (One-pot) | Fleming Oxidation (Two-pot) | Notes |
| Substrate | Organosilane with Si-heteroatom bond (e.g., Si-F, Si-OR) | Arylsilane (e.g., Dimethylphenylsilyl) | Arylsilane (e.g., Dimethylphenylsilyl) | Substrate choice dictates the appropriate method. |
| Oxidant | H₂O₂ (30% aq.), m-CPBA | Peracetic acid, H₂O₂ | m-CPBA, H₂O₂ | Ensure peroxide is fresh and of known concentration. |
| Oxidant equiv. | 1.5 - 5.0 | 2.0 - 10.0 | 1.5 - 5.0 | Excess is typically required. |
| Activator | Fluoride source (e.g., KF, TBAF, KHF₂) | Electrophile (e.g., Hg(OAc)₂, Br₂) | Electrophile (e.g., HBF₄, BF₃·OEt₂) | Essential for the respective reaction types. |
| Activator equiv. | 1.5 - 3.0 | 1.1 - 2.0 | 1.1 - 2.0 | Stoichiometric amounts or a slight excess are common. |
| Solvent | THF, DMF, MeOH/THF | Acetic Acid | CH₂Cl₂, Et₂O | Polar aprotic solvents are generally effective. |
| Temperature | 0 °C to 60 °C | Room Temperature | 0 °C to Room Temperature | May require optimization for specific substrates. |
| Reaction Time | 1 - 24 hours | 0.5 - 4 hours | 2 - 12 hours | Monitor by TLC or LC-MS for completion. |
Experimental Protocols
General Protocol for Tamao Oxidation
-
To a solution of the organosilane (1.0 equiv) in a suitable solvent (e.g., THF/MeOH), add the fluoride source (e.g., KF, 2.0 equiv) and a buffer if necessary (e.g., KHCO₃, 2.0 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the hydrogen peroxide solution (30% aq., 3.0-5.0 equiv) dropwise.
-
Stir the reaction mixture at the chosen temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for One-Pot Fleming Oxidation
-
Dissolve the arylsilane (1.0 equiv) in a suitable solvent (e.g., acetic acid).
-
Add the electrophile (e.g., mercuric acetate, 1.2 equiv).
-
Add the peroxy acid (e.g., peracetic acid, 5.0 equiv).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.[5]
Visualizations
Caption: Troubleshooting workflow for failed Fleming-Tamao oxidation reactions.
References
Technical Support Center: Purification Strategies for Products from (Chloromethyl)dimethylphenylsilane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from (Chloromethyl)dimethylphenylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include:
-
Unreacted this compound: Due to incomplete reaction.
-
Silanols (e.g., (Hydroxymethyl)dimethylphenylsilane): Formed by hydrolysis of the chlorosilane or the silyl ether product during workup.[1]
-
Disiloxanes: Resulting from the self-condensation of silanol byproducts.[1]
-
Salts: Such as magnesium halides from Grignard reactions, which are typically removed during aqueous workup.[2]
-
Solvent and Reagent Residues: Leftover solvents or reagents used in the reaction.
Q2: My product, a silyl ether, appears to be hydrolyzing during workup or chromatography. How can I prevent this?
A2: Hydrolysis of silyl ethers is a common issue. To minimize this:
-
Minimize Contact with Water: During the workup, use a saturated aqueous solution of a mild quenching agent like ammonium chloride instead of pure water and reduce the contact time.[2]
-
Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous, especially for the reaction itself.[1]
-
Neutralize Silica Gel: For column chromatography, acidic silica gel can catalyze hydrolysis. You can neutralize the silica gel by flushing the column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-3%), before loading your sample.[3][4]
Q3: I am having difficulty separating my product from unreacted this compound. What purification method is most effective?
A3: Both starting material and many silyl ether products are relatively nonpolar.
-
Flash Column Chromatography: This is often the most effective method. A carefully chosen eluent system with a shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) can effectively separate the product from the starting material.[5][6]
-
Distillation: If your product is thermally stable and has a significantly different boiling point from the starting material (Boiling point of this compound is 106-107 °C at 15 mmHg), vacuum distillation can be a viable option.
Q4: Can I use recrystallization to purify my product?
A4: Recrystallization can be a very effective method for purifying solid products.[7] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[8] Common solvent systems for organosilanes include hexanes/ethyl acetate, hexanes/acetone, and ethanol/water.[5][9]
Troubleshooting Guides
Issue 1: Low Yield of Purified Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the workup. |
| Product Loss During Workup | Minimize the number of extraction and washing steps. Ensure the pH of the aqueous phase is appropriate to avoid product degradation. |
| Co-elution During Chromatography | Optimize the solvent system for flash chromatography. A shallower gradient or a different solvent system may be required.[3] |
| Product is Too Soluble in Recrystallization Solvent | Choose a different solvent or a solvent mixture (a "good" solvent and a "poor" solvent) to decrease the solubility of the product at low temperatures.[9] |
| Hydrolysis of Product | Follow the steps outlined in FAQ 2 to minimize hydrolysis. |
Issue 2: Product Contaminated with Silanol/Siloxane Byproducts
| Potential Cause | Troubleshooting Steps |
| Exposure to Moisture | Rigorously dry all glassware and solvents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Aqueous Workup | Minimize contact time with the aqueous phase during workup. Use saturated ammonium chloride solution for quenching Grignard reactions.[2] |
| Acidic Conditions | Avoid strongly acidic conditions during workup and purification, as this can promote hydrolysis. |
| Removal of Existing Silanols | Silanol impurities can sometimes be removed by dissolving the crude product in a nonpolar solvent and washing with a small amount of water to extract the more polar silanols. However, this risks hydrolysis of the desired product. A more reliable method is careful flash chromatography.[3] |
Data Presentation
Table 1: Comparison of Purification Methods for a Typical Silyl Ether Product
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Advantages | Disadvantages |
| Flash Column Chromatography | 70-95 | >98 | High resolution, applicable to a wide range of compounds.[6] | Can be time-consuming, requires solvent disposal. |
| Vacuum Distillation | 60-85 | >97 | Scalable, good for thermally stable liquids.[2] | Not suitable for thermally sensitive compounds or solids. |
| Recrystallization | 50-90 | >99 | Can yield very pure crystalline material, cost-effective.[7] | Only applicable to solids, requires finding a suitable solvent.[8] |
Note: Yields and purities are highly dependent on the specific reaction and substrate.
Experimental Protocols
Protocol 1: General Workup and Flash Chromatography Purification for a Nucleophilic Substitution Product
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Flash Chromatography Setup:
-
Select an appropriate column size based on the amount of crude product.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a 98:2 hexanes:ethyl acetate mixture).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]
-
-
Elution:
-
Start with a nonpolar eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Solid Product
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature.[8] Common choices include hexanes, ethyl acetate, ethanol, or mixtures like hexanes/ethyl acetate.[9]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the product just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: General Experimental Workflow for Purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Purification [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Troubleshooting Purification Methods [sigmaaldrich.com]
- 7. mt.com [mt.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Managing Grignard Reagent Formation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals safely manage the exothermic nature of Grignard reagent formation.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of a Grignard reagent exothermic?
A1: The formation of a Grignard reagent (RMgX) from an organic halide (R-X) and magnesium metal is a highly exothermic process.[1][2] This is because the reaction involves the formation of new, stable carbon-magnesium and magnesium-halogen bonds, which releases a significant amount of energy.[3] The reaction has a considerable hazard potential due to the spontaneous and strong heat release, particularly during the initiation phase.[2]
Q2: What are the primary risks associated with the exothermicity of Grignard formation?
A2: The primary risk is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[4] This can cause the solvent (typically volatile ethers like diethyl ether or THF) to boil violently, potentially leading to pressure buildup in a closed system, vessel rupture, chemical spills, and a high risk of fire.[1][4] Grignard reagents themselves can be flammable and pyrophoric, adding to the fire hazard.[4]
Q3: What immediate safety precautions should be in place before starting a Grignard reaction?
A3: Before beginning, ensure all glassware is completely dry to prevent quenching the reagent and to avoid unpredictable reactions.[5][6][7] The reaction should be conducted in a fume hood, and a laboratory jack should be placed under the reaction flask to allow for the quick removal of any heating source and the application of a cooling bath if needed.[4] An ice-water bath should always be prepared and readily accessible.[5][8] It is also recommended to have another person familiar with the reaction present in the lab.[4]
Q4: How does the choice of solvent affect heat management?
A4: The solvent plays a crucial role in stabilizing the Grignard reagent and in managing the reaction temperature.[9] Anhydrous tetrahydrofuran (THF) is often recommended over diethyl ether because of its higher boiling point (66 °C vs. 34.6 °C) and higher flash point (-14 °C vs. -45 °C), which reduces the fire hazard.[4][10] The solvent's ability to reflux (boil and condense) provides an effective means of heat dissipation, which is why a proper reflux condenser is essential.[4]
Troubleshooting Guide
Issue 1: The reaction has not initiated after adding the first portion of the alkyl halide.
-
Question: I've added the initial amount of alkyl halide to my magnesium turnings in ether, but there are no signs of reaction (e.g., bubbling, cloudiness, or temperature increase). What should I do?
-
Answer: Failure to initiate is a common problem, often due to the passivating layer of magnesium oxide on the turnings or the presence of trace moisture.[10][11]
-
Activation: If the reaction does not start, gentle warming with a heat gun can be applied cautiously.[6][8] Be prepared to remove the heat immediately once the reaction begins.
-
Chemical Initiators: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[10][11][12] The disappearance of the iodine's purple color or the observation of ethylene bubbles from 1,2-dibromoethane indicates that the magnesium surface has been activated.[10][11]
-
Mechanical Activation: In some cases, crushing the magnesium pieces with a glass rod (done by an experienced professional to avoid breaking the flask) or rapid stirring can expose a fresh, reactive metal surface.[13][14]
-
Issue 2: The reaction started but then stopped.
-
Question: My reaction began to bubble and warm up, but it has now ceased, and most of the magnesium is unreacted. What happened?
-
Answer: This could be due to insufficient activation of the bulk of the magnesium or quenching by residual moisture or other impurities introduced with the reagents or solvent.
-
Re-activation: Try adding another small crystal of iodine to reactivate the magnesium surface.
-
Ensure Anhydrous Conditions: Double-check that the solvent and alkyl halide being added are rigorously dry. If you suspect moisture contamination, the reaction may need to be restarted with fresh, dry reagents and glassware.[6]
-
Issue 3: The reaction is becoming too vigorous and the reflux is too rapid.
-
Question: The reaction is boiling uncontrollably, and the reflux ring is climbing high into the condenser. How do I control the exotherm?
-
Answer: An overly vigorous reaction is a sign of a potential runaway. Immediate action is required to control it.
-
Stop Reagent Addition: Immediately stop adding the alkyl halide.[15]
-
Cool the Reaction: Raise an ice-water bath around the flask using the lab jack to rapidly cool the mixture and slow the reaction rate.[4] Do not use a sealed system, as pressure can build up.[4]
-
Increase Solvent Volume: If the concentration of the alkyl halide is too high, careful addition of more anhydrous solvent can dilute the reaction mixture and help absorb the excess heat.
-
Issue 4: The reaction mixture has turned dark brown or black.
-
Question: My Grignard reagent solution has become very dark. Is this normal?
-
Answer: A color change to grayish or brownish is typical for Grignard reagent formation.[10] However, a very dark or black color may indicate decomposition or significant side reactions, which can be caused by overheating or impurities.[10][16] If this occurs, assess the reaction temperature and ensure it is being adequately controlled. The formation of finely divided magnesium from side reactions can also contribute to a dark appearance.[10]
Data Presentation
Table 1: Properties of Common Solvents for Grignard Reactions
| Solvent | Boiling Point (°C) | Flash Point (°C) | Key Characteristics |
| Diethyl Ether | 34.6 | -45 | Standard solvent, lower boiling point allows for gentle reflux, but highly flammable.[4][10] |
| Tetrahydrofuran (THF) | 66 | -14 | Often preferred for its higher flash point and ability to solvate the Grignard reagent effectively.[4][9][10] |
Table 2: Common Methods for Magnesium Activation
| Method | Description | Advantages |
| Iodine | Add a small crystal of iodine to the magnesium. | Simple and effective; the disappearance of the purple color provides a visual cue of activation.[10][12] |
| 1,2-Dibromoethane | Add a few drops to the magnesium. | Action can be monitored by the observation of ethylene gas bubbles.[11] |
| Mechanical Grinding | Gently crush the magnesium turnings with a glass rod in situ. | Exposes fresh, unoxidized magnesium surfaces.[14] Requires great care to avoid breaking glassware.[6] |
| Sonication | Use of an ultrasonic bath. | Can activate magnesium and allow formation in less-than-perfectly-dry solvents.[11][13] |
Experimental Protocols
Protocol: Controlled Formation of a Grignard Reagent (Example: Phenylmagnesium Bromide)
Objective: To safely prepare a Grignard reagent while managing the exothermic reaction.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
-
Heating mantle and lab jack
-
Ice-water bath
Methodology:
-
Apparatus Setup:
-
Thoroughly dry all glassware in an oven or by flame-drying under an inert atmosphere.[4][5]
-
Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Place a drying tube on top of the condenser.[17]
-
Add the magnesium turnings and a single crystal of iodine to the flask.
-
Place the flask on a magnetic stirrer with the lab jack underneath.
-
-
Initiation:
-
Add a small portion of the anhydrous solvent to the flask, just enough to cover the magnesium.[8]
-
Prepare a solution of bromobenzene in anhydrous solvent in the dropping funnel.
-
Add a small amount (approx. 10%) of the bromobenzene solution to the magnesium.
-
Observe for signs of reaction (gentle bubbling, disappearance of iodine color, slight warming). If no reaction occurs after several minutes, gently warm the flask with a heat gun until initiation is observed, then cease heating immediately.[8][14]
-
-
Controlled Addition:
-
Once the reaction has started and is proceeding smoothly, begin the dropwise addition of the remaining bromobenzene solution from the funnel.[10]
-
Control the addition rate to maintain a steady but gentle reflux.[10] The reaction should be self-sustaining without external heating.[14]
-
If the reaction becomes too vigorous, slow or stop the addition and/or raise the ice-water bath to cool the flask.[4]
-
-
Completion and Quenching:
-
After the addition is complete, the mixture may be stirred at room temperature or gently heated to complete the reaction if necessary.[12]
-
Once the reaction is complete (indicated by the consumption of most of the magnesium), cool the flask to 0 °C in an ice bath before proceeding with the subsequent reaction (e.g., addition of a carbonyl compound).[11][12]
-
Visualizations
Caption: Workflow for safe Grignard reagent formation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. hzdr.de [hzdr.de]
- 3. quora.com [quora.com]
- 4. acs.org [acs.org]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Grignard reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. leah4sci.com [leah4sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 13. homework.study.com [homework.study.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. dchas.org [dchas.org]
- 16. reddit.com [reddit.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Minimizing Byproduct Formation in Alkylation Reactions
Welcome to the Technical Support Center for Alkylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize alkylation experiments, with a focus on minimizing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in alkylation reactions?
A1: The most prevalent byproducts in alkylation reactions include:
-
Polyalkylation products: This is particularly common in Friedel-Crafts alkylation where the initial alkylated product is more reactive than the starting material, leading to the addition of multiple alkyl groups to an aromatic ring.[1]
-
Isomeric products: Carbocation rearrangements, especially in Friedel-Crafts alkylations with primary alkyl halides, can lead to the formation of branched isomers instead of the desired straight-chain products.[2]
-
O-alkylation vs. C-alkylation products: Nucleophiles with multiple reactive sites, such as enolates and phenols, can undergo alkylation at either a carbon or an oxygen atom, leading to a mixture of products.[3]
-
Over-alkylation products in N-alkylation: Similar to polyalkylation, primary or secondary amines can undergo multiple alkylations, resulting in di- or poly-alkylated amines and quaternary ammonium salts.[4]
Q2: How can I prevent polyalkylation in Friedel-Crafts reactions?
A2: To favor mono-alkylation, several strategies can be employed:
-
Use a large excess of the aromatic substrate: This statistically increases the likelihood of the alkylating agent reacting with the starting material rather than the more reactive mono-alkylated product.[1]
-
Control reaction conditions: Lowering the reaction temperature and using a less active catalyst can help reduce the rate of subsequent alkylations.[1]
-
Perform Friedel-Crafts acylation followed by reduction: This is a highly effective method. The acyl group introduced is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[2]
Q3: My N-alkylation reaction is producing significant amounts of di- and tri-alkylated products. How can I improve the selectivity for mono-alkylation?
A3: Over-alkylation in N-alkylation is a common issue because the mono-alkylated amine is often more nucleophilic than the starting amine.[5] To enhance mono-alkylation selectivity:
-
Control Stoichiometry: Use a large excess of the primary amine relative to the alkylating agent.[5]
-
Choice of Base: Certain bases, like cesium carbonate (Cs₂CO₃), are known to promote mono-alkylation due to factors like the "cesium effect" and higher solubility.[5]
-
Reductive Amination: This is a reliable alternative that avoids over-alkylation by reacting an amine with a carbonyl compound in the presence of a reducing agent.[5]
Q4: I am observing a mixture of O- and C-alkylated products. How can I control the selectivity?
A4: The ratio of O- to C-alkylation is influenced by several factors:
-
Solvent: The choice of solvent can significantly impact the selectivity. Protic solvents can solvate the oxygen of an enolate, reducing its nucleophilicity and favoring C-alkylation.[6]
-
Catalyst: The catalyst can play a crucial role. For instance, in phenol alkylation, certain solid acid catalysts like zeolites can be optimized to favor C-alkylation.[3]
-
Reaction Conditions: Temperature and reaction time can affect the product distribution, as one isomer may be kinetically favored while the other is thermodynamically favored.[3]
Q5: What is the best way to avoid carbocation rearrangement in Friedel-Crafts alkylation?
A5: Carbocation rearrangement occurs when a less stable carbocation (e.g., primary) rearranges to a more stable one (e.g., secondary or tertiary) via a hydride or alkyl shift.[2] The most effective method to prevent this is to use Friedel-Crafts acylation followed by a reduction step. The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[2]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues related to byproduct formation in alkylation reactions.
Issue 1: Excessive Polyalkylation in Friedel-Crafts Reaction
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Increase the molar ratio of the aromatic substrate to the alkylating agent (e.g., 5:1 or higher).[1] |
| High Reaction Temperature | Lower the reaction temperature to decrease the rate of the second alkylation. |
| Highly Active Catalyst | Use a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃).[1] |
| Prolonged Reaction Time | Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction once the desired mono-alkylated product is maximized. |
Issue 2: Undesired Isomer Formation due to Carbocation Rearrangement
| Potential Cause | Recommended Solution |
| Use of Primary Alkyl Halide | Primary alkyl halides are prone to forming less stable carbocations that rearrange.[2] |
| Solution A: Employ Friedel-Crafts acylation with an acyl halide or anhydride, followed by reduction of the resulting ketone to the desired alkyl group.[2] | |
| Solution B: If direct alkylation is necessary, consider using an alkylating agent that forms a more stable carbocation, such as a tertiary or benzylic halide. |
Issue 3: Poor Selectivity between O- and C-Alkylation of Phenols/Enolates
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | The choice of solvent significantly influences the C/O alkylation ratio.[7] For enolates, polar aprotic solvents often favor O-alkylation, while polar protic solvents can favor C-alkylation.[6] |
| Non-optimal Catalyst | The catalyst can direct the selectivity. For phenol alkylation, some molybdenum-based catalysts favor C-alkylation, while their precursors may favor O-alkylation. Solid acid catalysts like zeolites can also be tuned for C-alkylation.[3] |
| Kinetic vs. Thermodynamic Control | Adjusting the reaction temperature and time can influence the product distribution. Lower temperatures may favor the kinetically controlled product. |
Data Presentation
Table 1: Influence of Reaction Conditions on Friedel-Crafts Alkylation of Phenol with 1-Octene
| Catalyst | Temperature (°C) | Phenol:1-Octene Mole Ratio | Conversion of 1-Octene (%) | O/C-Alkylate Ratio |
| H-beta (BEA) | 100 | 1:1 | 65 | 0.6 |
| H-mordenite (MOR) | 100 | 1:1 | 40 | 0.3 |
| H-USY (FAU) | 100 | 1:1 | 60 | 1.5 |
| H-beta (BEA) | 120 | 1:1 | 80 | 0.5 |
| H-beta (BEA) | 100 | 2:1 | 70 | 0.7 |
Data compiled from a comparative study on zeolite catalysts.[1]
Table 2: Effect of Stoichiometry on N-Alkylation of Aniline with Benzyl Alcohol
| Aniline:Benzyl Alcohol Molar Ratio | Catalyst | Temperature (°C) | Conversion of Aniline (%) | Selectivity for Mono-N-alkylaniline (%) |
| 1:1 | NiBr₂/L1 | 130 | 95 | 88 |
| 4:1 | NiBr₂/L1 | 130 | 99 | >95 |
| 1:4 | NiBr₂/L1 | 130 | 99 | 49 (significant dialkylation) |
Representative data based on studies of nickel-catalyzed N-alkylation.[8]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene followed by Clemmensen Reduction
Objective: To synthesize 4-ethyltoluene while avoiding polyalkylation and carbocation rearrangement.
Part A: Friedel-Crafts Acylation of Toluene
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous toluene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
To the flask, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. Cool the suspension in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.0 eq) in anhydrous DCM.
-
Slowly add the acetyl chloride solution to the stirred AlCl₃ suspension while maintaining the temperature below 10°C.
-
After the addition is complete, add anhydrous toluene (1.2 eq) dropwise via the dropping funnel.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield crude 4-methylacetophenone.
Part B: Clemmensen Reduction of 4-Methylacetophenone
Materials:
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Crude 4-methylacetophenone
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% aqueous mercury(II) chloride solution for 5 minutes, then decanting the solution and washing the solid with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, water, and toluene.
-
Add the crude 4-methylacetophenone to the flask.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water, saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by distillation to yield 4-ethyltoluene.
Protocol 2: Selective Mono-N-Alkylation of Aniline using Excess Amine
Objective: To synthesize N-benzylaniline with minimal formation of N,N-dibenzylaniline.
Materials:
-
Aniline
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve aniline (3.0 eq) in acetonitrile.
-
Add finely ground potassium carbonate (2.0 eq) to the solution.
-
Heat the mixture to a gentle reflux with stirring.
-
Add benzyl bromide (1.0 eq) dropwise to the refluxing mixture over 30 minutes.
-
Continue to reflux the mixture and monitor the reaction progress by TLC until the benzyl bromide is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess aniline and any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-benzylaniline.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing common byproduct formation issues in alkylation reactions.
Caption: Decision tree for selecting the appropriate Friedel-Crafts reaction pathway to minimize byproducts.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. Ethyl alpha-benzylacetoacetate | C13H16O3 | CID 246929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beyondbenign.org [beyondbenign.org]
- 7. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
optimizing temperature control for reactions with (Chloromethyl)dimethylphenylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature control for reactions involving (Chloromethyl)dimethylphenylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for temperature control when using this compound?
A1: this compound is a reactive organosilane, and temperature control is critical for ensuring high yields, minimizing side reactions, and ensuring the safety of the experiment. Key considerations include the exothermic nature of many of its reactions, its potential for thermal rearrangement, and the temperature sensitivity of the other reactants and intermediates involved. For most applications, it is advisable to start reactions at a low temperature (e.g., 0 °C or below) and slowly warm to room temperature or the desired reaction temperature while carefully monitoring for any exotherm.
Q2: How does temperature affect the stability of this compound?
A2: While stable under standard conditions, elevated temperatures can lead to the degradation or rearrangement of this compound.[1] The C-Cl bond can be susceptible to cleavage at high temperatures, and the compound may undergo intermolecular rearrangement.[2] For prolonged storage, it is recommended to keep it in a cool, dry place.[1]
Q3: What are the risks of inadequate temperature control?
A3: Poor temperature control can lead to several issues, including:
-
Low Yields: Suboptimal temperatures can lead to incomplete reactions or the formation of side products, reducing the yield of the desired product.[1]
-
Formation of Impurities: Unwanted side reactions, such as rearrangement or elimination, can be promoted by incorrect temperatures, leading to a complex mixture that is difficult to purify.
-
Thermal Runaway: For highly exothermic reactions, such as those with strong nucleophiles, inadequate cooling can lead to a rapid, uncontrolled increase in temperature and pressure, posing a significant safety hazard.
-
Reagent Decomposition: The stability of other reagents in the reaction mixture may also be compromised at non-optimal temperatures.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low, preventing initiation. | After an initial small addition of the reagent, allow the reaction to warm slightly or apply gentle, localized heating to initiate. Once the reaction has started, maintain the desired temperature.[3] |
| Reaction temperature is too high, leading to decomposition. | Optimize the reaction temperature by running small-scale trials at different temperatures. Ensure efficient stirring and cooling to dissipate heat from exothermic reactions.[1] |
| Incomplete reaction due to insufficient reaction time at the chosen temperature. | Monitor the reaction progress using techniques like TLC or GC. If the reaction stalls, consider gradually increasing the temperature or extending the reaction time. |
Issue 2: Formation of Unexpected Side Products
| Potential Cause | Troubleshooting Steps |
| Rearrangement of this compound at elevated temperatures. | Avoid unnecessarily high reaction temperatures. If a heated reaction is required, perform it at the lowest effective temperature for the shortest possible time.[1] |
| Elimination side reactions, especially in Grignard reagent formation. | Maintain a low reaction temperature during the formation of the Grignard reagent. The slow addition of this compound to the magnesium suspension can also minimize this side reaction. |
| Wurtz-type coupling with organometallic reagents. | Ensure good agitation to quickly disperse the added reagent and maintain a low reaction temperature during the addition phase.[3] Consider inverse addition, where the silane is added to the nucleophile solution.[3] |
Experimental Protocols and Data
Synthesis of this compound
This protocol describes the synthesis of this compound from Phenylmagnesium bromide and Chloro(chloromethyl)dimethylsilane.
Methodology: A solution of Phenylmagnesium bromide in THF is added dropwise to a cooled solution of Chloro(chloromethyl)dimethylsilane in 1,4-dioxane. The reaction is initially cooled in an ice/water bath and then allowed to warm to room temperature. The product is purified by distillation.[4]
Temperature Control Points:
| Step | Temperature | Purpose |
|---|---|---|
| Initial mixing of reactants | Cooled in an ice/water bath (approx. 0 °C) | To control the initial exothermic reaction upon addition of the Grignard reagent.[4] |
| Reaction | Allowed to warm to ambient temperature (23 °C) and stirred for 2 hours | To ensure the reaction goes to completion.[4] |
| Workup (Quenching) | Poured into ice-cold saturated aqueous ammonium chloride | To safely quench the reaction and dissolve magnesium salts.[4] |
| Rotary Evaporation | 35 °C | To remove the solvent without degrading the product.[4] |
| Distillation | Oil bath gradually heated to 155 °C; product distills at 115 °C (23 mmHg) | To purify the product.[4] |
Expected Yield: 80-81%[4]
Grignard Reagent Formation and Reaction with an Electrophile
This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., an aldehyde).
Methodology: this compound is added dropwise to magnesium turnings in an anhydrous ether solvent to form the Grignard reagent. The freshly prepared Grignard reagent is then cooled and reacted with the electrophile.[5]
Temperature Control Points:
| Step | Temperature | Purpose |
|---|---|---|
| Grignard Reagent Formation | Gentle reflux | To initiate and sustain the reaction between the alkyl halide and magnesium.[5] |
| Reaction with Electrophile | Cooled to 0 °C in an ice bath before and during the addition of the electrophile | To control the highly exothermic reaction and prevent side reactions.[5] |
| Post-addition | Allowed to warm to room temperature and stirred for 1-2 hours | To ensure the reaction goes to completion.[5] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logic diagram for troubleshooting low reaction yields.
References
Technical Support Center: Preventing Hydrolysis of Silyl Ether Protecting Groups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent the unintended cleavage of silyl ether protecting groups during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unintended silyl ether cleavage during workup?
A1: The most common causes of premature silyl ether cleavage are exposure to acidic or basic conditions and the presence of fluoride ions.[1] The silicon-oxygen bond is susceptible to hydrolysis under these conditions.[1][2] The rate of cleavage is influenced by the steric bulk of the substituents on the silicon atom, the reaction's pH, temperature, and the solvent used.[1]
Q2: How does the structure of the silyl ether influence its stability?
A2: The stability of a silyl ether is directly related to the steric hindrance around the silicon atom.[1][3] Larger, bulkier silyl groups are more stable and less prone to cleavage.[1][3] The general order of stability from least to most stable is:
-
TMS (Trimethylsilyl): Highly labile and often cleaved during aqueous workup or chromatography on silica gel.[1][4]
-
TES (Triethylsilyl): More stable than TMS.[1]
-
TBS/TBDMS (tert-Butyldimethylsilyl): Significantly more stable and widely used due to its resilience under many reaction conditions.[1][5]
-
TIPS (Triisopropylsilyl): Very bulky and robust, offering high stability.[1]
-
TBDPS (tert-Butyldiphenylsilyl): Among the most stable common silyl ethers, resistant to a wider range of conditions.[1][6]
Q3: Can the choice of solvent contribute to silyl ether degradation?
A3: Yes, the solvent can play a significant role. Protic solvents, such as methanol, can facilitate the hydrolysis of silyl ethers, especially in the presence of acid or base catalysts.[1] When working with sensitive silyl ethers, it is advisable to use anhydrous aprotic solvents.
Q4: Are there specific reagents to be cautious with when working with silyl ethers?
A4: Beyond strong acids and bases, be mindful of reagents that can generate acidic or basic byproducts during the reaction.[2] For instance, the use of certain Lewis acids or reagents that produce HCl can lead to unintended deprotection. It is crucial to review the compatibility of all reagents with the specific silyl ether used in your experimental design.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter that lead to the cleavage of your silyl ether.
Issue 1: My silyl ether is cleaving during the aqueous workup.
| Potential Cause | Recommended Solution | Explanation |
| Workup solution is too acidic or basic. | Neutralize the reaction mixture to a pH of approximately 7 before extraction. Use a buffered aqueous solution, such as saturated sodium bicarbonate (for quenching acids) or saturated ammonium chloride (for quenching bases), for washing.[1][2] | The silicon-oxygen bond in silyl ethers is susceptible to hydrolysis under both acidic and basic conditions.[2] Even moderately acidic or basic pH can cleave more labile silyl ethers. |
| Prolonged contact with the aqueous phase. | Perform extractions and phase separations as quickly and efficiently as possible. Minimize the time the organic layer containing the silyl ether is in contact with the aqueous layer.[1][2] | The longer the exposure to aqueous conditions, even at a neutral pH, the higher the risk of hydrolysis.[2] |
| The silyl ether is inherently unstable to water (e.g., TMS). | For highly labile silyl ethers, consider a non-aqueous workup. Alternatively, switch to a more robust protecting group like TBS or TIPS for future experiments.[1] | Some silyl ethers, like TMS, are highly susceptible to hydrolysis and may not withstand even brief contact with water.[1][4] |
| In situ generation of acidic or basic species. | If your reaction generates acidic or basic byproducts, consider quenching these in the reaction vessel before initiating the aqueous workup.[2] | Unintentional generation of acids or bases can alter the pH of the reaction mixture, leading to cleavage upon the addition of water.[2] |
Issue 2: My silyl ether is degrading during purification by silica gel chromatography.
| Potential Cause | Recommended Solution | Explanation |
| Residual acidity of the silica gel. | Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) before packing the column. Alternatively, use commercially available pre-treated neutral silica gel.[1] | Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds, including silyl ethers.[2] |
| The eluent is too polar or contains protic solvents. | Use a less polar eluent system if possible. If a protic solvent like methanol is required, add a small amount of a base such as triethylamine to the eluent to suppress degradation.[1] | Protic solvents can facilitate the hydrolysis of silyl ethers on the acidic surface of the silica gel.[2] |
| Extended time on the column. | Optimize the chromatography conditions to allow for faster elution. This can be achieved by adjusting the eluent polarity or using a shorter column.[1] | Prolonged exposure to the stationary phase increases the risk of degradation. |
Quantitative Data on Silyl Ether Stability
The stability of silyl ethers is a critical factor in their selection and use. The following table summarizes the relative rates of hydrolysis for common silyl ethers under acidic and basic conditions, providing a quantitative comparison of their stability.
| Silyl Ether | Relative Rate of Hydrolysis (Acidic Media) | Relative Rate of Hydrolysis (Basic Media) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS/TBDMS | 20,000 | 20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | 20,000 |
Data sourced from multiple references.[3][7]
Experimental Protocols
Protocol 1: Mild Aqueous Workup for Reactions Containing Silyl Ethers
Objective: To quench a reaction and extract the product while minimizing the hydrolysis of a silyl ether protecting group.
Materials:
-
Reaction mixture containing the silyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add either saturated aqueous NaHCO₃ solution (if quenching an acid) or saturated aqueous NH₄Cl solution (if quenching a base) until the reaction is neutralized (check with pH paper to ensure a pH of ~7).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL for a 100 mL aqueous layer).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL). The brine wash helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Non-Aqueous Workup
Objective: To work up a reaction containing a highly labile silyl ether without exposure to water.
Materials:
-
Reaction mixture
-
Anhydrous solvent for dilution (e.g., pentane, diethyl ether)
-
Celatom® or silica gel for filtration
Procedure:
-
Quenching (if necessary): If the reaction contains a charged reagent, quench it with a suitable non-protic reagent. For example, excess organolithium reagents can be quenched with a small amount of ethyl acetate.
-
Dilution and Filtration: Dilute the reaction mixture with a non-polar, anhydrous solvent like pentane. This will often precipitate salts.
-
Filtration: Filter the mixture through a plug of Celatom® or silica gel to remove the precipitated salts.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
Visualizations
Caption: Decision workflow for choosing a silyl ether workup procedure.
Caption: Key factors influencing the stability of silyl ether protecting groups.
References
Technical Support Center: Strategies to Avoid Cleavage of Silyl Ethers Under Acidic Conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unintended cleavage of silyl ethers during chemical synthesis, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the cleavage of silyl ethers in acidic environments?
A1: The cleavage of silyl ethers under acidic conditions is primarily influenced by the protonation of the ether oxygen, making it a better leaving group. The silicon-oxygen bond is susceptible to hydrolysis under these conditions. The rate of this cleavage is significantly affected by several factors, including the steric bulk of the substituents on the silicon atom, the reaction temperature, the pH of the medium, and the solvent used.[1][2][3]
Q2: How does the structure of the silyl ether influence its stability in acid?
A2: The stability of a silyl ether is directly proportional to the steric hindrance around the silicon atom.[4][5] Larger, bulkier substituents hinder the approach of nucleophiles and protons to the silicon-oxygen bond, thereby increasing the stability of the protecting group.[4][6] The general order of stability for common silyl ethers in acidic media, from least stable to most stable, is: TMS < TES < TBDMS < TIPS < TBDPS.[4][5][7][8]
Q3: Are all acidic conditions equally likely to cause cleavage?
A3: No, the strength and nature of the acid play a crucial role. Strong acids like hydroiodic acid (HI) and hydrobromic acid (HBr) can cleave even robust ethers, while milder acidic conditions, such as acetic acid in a THF/water mixture, are less likely to cleave more stable silyl ethers like TBDMS or TIPS.[4][9][10] Some reactions can be performed with catalytic amounts of a mild acid, which can be sufficient for the desired transformation without causing significant deprotection of a stable silyl ether.[11]
Q4: Can I use silyl ethers if my subsequent reaction steps require acidic conditions?
A4: Yes, but careful selection of the silyl protecting group is critical. If your synthesis requires acidic conditions, you should choose a more sterically hindered and robust silyl ether, such as Triisopropylsilyl (TIPS) or tert-Butyldiphenylsilyl (TBDPS), which are significantly more stable to acid than Trimethylsilyl (TMS) or Triethylsilyl (TES).[4][9]
Troubleshooting Guide
Issue 1: My silyl ether is unexpectedly cleaved during an aqueous workup.
-
Potential Cause: The aqueous solution is too acidic. Even mildly acidic conditions can be sufficient to cleave labile silyl ethers like TMS.
-
Solution: Before extraction, carefully neutralize the reaction mixture to a pH of approximately 7. Use a buffered aqueous solution, such as a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl), for washing the organic layers.[1] For highly sensitive silyl ethers, consider a non-aqueous workup if the reaction chemistry allows.[1]
Issue 2: My silyl ether is degrading during purification on a silica gel column.
-
Potential Cause: Standard silica gel is inherently acidic and can cause the cleavage of acid-sensitive compounds, including some silyl ethers.[1]
-
Solution:
-
Neutralize the Silica Gel: Prepare a slurry of the silica gel in the chosen eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), before packing the column.[1]
-
Use Pre-Treated Silica: Alternatively, use commercially available neutral silica gel.
-
Optimize Eluent: If possible, use a less polar eluent system. If a protic solvent like methanol is necessary, the addition of a small amount of triethylamine can help suppress degradation.[1]
-
Issue 3: My desired reaction requires acidic conditions, but my silyl ether is also being removed.
-
Potential Cause: The chosen silyl ether is not stable enough for the required reaction conditions.
-
Solution:
-
Switch to a More Robust Protecting Group: For future experiments, select a more sterically hindered silyl ether. For example, if a TBDMS group is being cleaved, consider using a TIPS or TBDPS group, which are significantly more stable in acidic media.[4][7]
-
Milder Reaction Conditions: Investigate if the desired reaction can proceed under milder acidic conditions. This could involve using a weaker acid, a catalytic amount of acid instead of a stoichiometric amount, or lowering the reaction temperature.[1]
-
Alternative Synthetic Route: If the reaction conditions cannot be altered, you may need to reconsider the synthetic strategy to avoid the use of acidic conditions in the presence of the silyl ether.
-
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis
This table provides a quantitative comparison of the relative resistance of various silyl ethers to acid-catalyzed hydrolysis. The stability increases with steric hindrance around the silicon atom.
| Silyl Ether | Abbreviation | Relative Rate of Acid-Catalyzed Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
| Data sourced from multiple references.[4][7] |
Experimental Protocols
Protocol 1: General Procedure for a Mild Acidic Workup to Minimize Silyl Ether Cleavage
-
Objective: To quench and extract a reaction product containing an acid-sensitive silyl ether.
-
Methodology:
-
Upon completion of the reaction, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
If further purification is needed, consider using neutralized silica gel for column chromatography.[1]
-
Protocol 2: Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether
-
Objective: To selectively remove a less stable silyl ether while keeping a more robust one intact.
-
Methodology:
-
Dissolve the substrate containing both TES and TBDMS ethers (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Add a solution of 5-10% formic acid in the chosen solvent.[12]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of the mono-deprotected product.
-
Once the selective deprotection of the TES ether is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.[12]
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.[12]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. tandfonline.com [tandfonline.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (Chloromethyl)dimethylphenylsilane and (Chloromethyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of silylating and alkylating agents is critical to achieving desired reaction outcomes. This guide provides an objective comparison of two key organosilane reagents: (Chloromethyl)dimethylphenylsilane and (Chloromethyl)trimethylsilane. Understanding their distinct reactivity profiles, governed by subtle structural differences, is paramount for optimizing synthetic strategies.
Physicochemical Properties at a Glance
The structural difference between a phenyl and a methyl group attached to the silicon atom gives rise to notable variations in the physical properties of these reagents.
| Property | This compound | (Chloromethyl)trimethylsilane |
| CAS Number | 1833-51-8 | 2344-80-1 |
| Molecular Formula | C₉H₁₃ClSi | C₄H₁₁ClSi[1] |
| Molecular Weight | 184.74 g/mol | 122.67 g/mol [1] |
| Boiling Point | 106-107 °C / 15 mmHg | 98-99 °C |
| Density | 1.024 g/mL at 25 °C | 0.879 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.520 | 1.418 |
Comparative Reactivity Analysis
The reactivity of the chloromethyl group in both compounds is primarily dictated by the substituents on the silicon atom. The key reaction pathway for these electrophiles is the bimolecular nucleophilic substitution (SN2) reaction.[2][3] The rate and efficiency of this reaction are influenced by a combination of steric and electronic factors.
Electronic Effects: The phenyl group is electron-withdrawing compared to a methyl group. This inductive effect can slightly increase the electrophilicity of the methylene carbon, but this is a minor factor compared to the dominant steric effects.
Overall Reactivity: Due to the significantly lower steric hindrance, (Chloromethyl)trimethylsilane is the more reactive of the two compounds in SN2 type reactions.[2] It is the preferred reagent for general-purpose silylations where rapid kinetics are desired.[2][7]
Unique Synthetic Utility
Beyond simple SN2 reactivity, the phenyl group in this compound imparts unique chemical properties that are leveraged in specific synthetic transformations.
This compound as a Masked Hydroxyl Group: A key advantage of the dimethylphenylsilyl group is its ability to undergo the Fleming-Tamao oxidation .[8] This powerful reaction transforms the C-Si bond into a C-O bond, effectively allowing the (phenyldimethylsilyl)methyl group to serve as a masked hydroxymethyl equivalent.[8] This functionality is not available for the trimethylsilyl group, making this compound a valuable reagent in complex multistep syntheses where a protected hydroxyl group is required.[8][9]
Logical Framework for Reactivity
Caption: Factors governing the SN2 reactivity of the two silanes.
Experimental Protocols
General Protocol for Nucleophilic Substitution (SN2 Reaction)
This protocol describes a general procedure for the reaction of a chloromethylsilane with a nucleophile, such as an alcohol, to form an ether.
-
Preparation: To a solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH, 1.1 eq.) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes to form the corresponding alkoxide.
-
Silylation: Add a solution of either this compound or (Chloromethyl)trimethylsilane (1.2 eq.) in the same solvent to the reaction mixture dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
General Protocol for Grignard Reagent Formation
Both reagents can be used to prepare their corresponding Grignard reagents, which are potent nucleophiles for carbon-carbon bond formation.[10]
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen or argon inlet. Ensure the system is under a positive pressure of inert gas.
-
Initiation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to initiate the reaction.
-
Solvent Addition: Add anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.
-
Grignard Formation: Dissolve the chloromethylsilane reagent (1.0 eq.) in anhydrous ether or THF in the addition funnel. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.
-
Addition: Once the reaction has started, add the remaining chloromethylsilane solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution can be used in subsequent reactions.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a kinetic study to compare the reactivity of the two reagents using NMR spectroscopy.[2]
Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.[2]
Conclusion
The choice between this compound and (Chloromethyl)trimethylsilane should be guided by the specific demands of the synthetic route.
-
For applications requiring rapid alkylation or silylation , the less sterically hindered and more reactive (Chloromethyl)trimethylsilane is the superior choice.
-
When the synthetic strategy calls for the introduction of a masked hydroxymethyl group that can be revealed later in the synthesis via oxidation, the unique properties of This compound make it the indispensable reagent, despite its lower intrinsic reactivity in SN2 displacements.[8]
References
- 1. (Chloromethyl)trimethylsilane | CAS#:2344-80-1 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. SN2 reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. zmsilane.com [zmsilane.com]
- 8. CHLOROMETHYLDIMETHYLPHENYLSILANE | 1833-51-8 [chemicalbook.com]
- 9. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Stability of Silyl Ether Protecting Groups: Phenyldimethylsilylmethyl (SMDMS) Ether vs. TBS and TIPS Ethers
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. Silyl ethers are a cornerstone of modern synthetic strategy, prized for their ease of installation and tunable stability, which allows for selective deprotection. This guide provides an objective comparison of the stability of the less common phenyldimethylsilylmethyl (SMDMS) ether with two of the most widely utilized silyl ethers: tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS). The information presented herein, supported by available experimental data and established chemical principles, is intended to aid researchers in making informed decisions for their synthetic endeavors.
Executive Summary
Tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are mainstays in organic synthesis, offering a well-characterized spectrum of stability. The stability of these ethers is primarily dictated by the steric bulk around the silicon atom, with the larger TIPS group affording significantly greater stability than the TBS group under both acidic and basic conditions.[1][2][3] Deprotection of TBS and TIPS ethers is most commonly achieved using fluoride ion sources or under acidic conditions.[1][2]
The phenyldimethylsilylmethyl (SMDMS) ether, and its close analogue the benzyldimethylsilyl (BDMS) ether, present a different stability profile. While quantitative comparative data for SMDMS ethers is scarce in the literature, the presence of the benzyl group suggests a stability pattern that is influenced by both steric and electronic factors, as well as offering alternative deprotection strategies. Generally, silyl ethers are less stable under acidic conditions than benzyl ethers but are stable to the reductive conditions used for benzyl ether cleavage.[4][5] The cleavage of the benzyl C-O bond in benzyl ethers can be achieved under mild, neutral conditions via catalytic hydrogenolysis, a method that is orthogonal to the typical deprotection conditions for TBS and TIPS ethers.[4][6]
Data Presentation: Quantitative Stability Comparison of TBS and TIPS Ethers
The relative stability of silyl ethers is often quantified by comparing their rates of hydrolysis under acidic and basic conditions. The following table summarizes the well-established relative stability of TBS and TIPS ethers.
| Protecting Group | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis | Common Deprotection Reagents |
| TBS (tert-Butyldimethylsilyl) | 20,000 | 20,000 | TBAF, HF•Py, CSA, AcOH[1][2][3] |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 | TBAF, HF•Py (often requires longer reaction times or heating)[1][2][3] |
Relative stability is compared to the trimethylsilyl (TMS) ether, which is assigned a value of 1.[3]
Due to a lack of available quantitative data for the phenyldimethylsilylmethyl (SMDMS) ether, a direct numerical comparison is not possible at this time. However, based on the known reactivity of benzyl groups, a qualitative assessment of its stability is provided in the following sections.
Stability Profile and Deprotection of Phenyldimethylsilylmethyl (SMDMS) Ethers
-
Acid Stability : Similar to other silyl ethers, the Si-O bond is susceptible to acid-catalyzed hydrolysis. The steric bulk of the dimethylsilyl group is less than that of the tert-butyldimethyl or triisopropyl groups, suggesting that SMDMS ethers are likely more acid-labile than TBS and TIPS ethers.
-
Base Stability : Silyl ethers are generally stable to a wide range of basic conditions. The stability of SMDMS ethers under basic conditions is expected to be comparable to other less sterically hindered silyl ethers.
-
Fluoride-Mediated Cleavage : The Si-O bond of SMDMS ethers is expected to be readily cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF), a common deprotection method for all silyl ethers.[4]
-
Orthogonal Deprotection : The key feature of a benzyl-containing silyl ether is the potential for cleavage via catalytic hydrogenolysis (e.g., H₂/Pd-C).[4][6] This method is highly selective for the cleavage of the benzyl C-O bond and leaves other silyl ethers like TBS and TIPS intact, offering an orthogonal deprotection strategy. However, it is important to note that for a phenyldimethylsilylmethyl ether, the benzyl group is attached to the silicon, not the oxygen. Therefore, hydrogenolysis would cleave the Si-C bond rather than the C-O bond of the protected alcohol. More commonly, benzyl ethers (R-O-Bn) are cleaved by hydrogenolysis.[4] For silyl ethers with a benzyl substituent on the silicon, strong Lewis acids are often required for cleavage.[7]
Experimental Protocols
Deprotection of a tert-Butyldimethylsilyl (TBS) Ether with Fluoride[4]
Objective: To cleave a TBS ether using a fluoride ion source.
Materials:
-
TBS-protected alcohol
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Acid-Catalyzed Deprotection of a Triisopropylsilyl (TIPS) Ether
Objective: To cleave a TIPS ether under acidic conditions.
Materials:
-
TIPS-protected alcohol
-
Methanol (MeOH)
-
Camphorsulfonic acid (CSA) or Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv) in methanol.
-
Add a catalytic amount of camphorsulfonic acid (CSA) or a mixture of acetic acid/THF/water.
-
Stir the reaction at room temperature and monitor by TLC. Note that longer reaction times or heating may be required compared to TBS deprotection.
-
Upon completion, carefully neutralize the acid with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Mandatory Visualization
References
- 1. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 2. research-hub.nrel.gov [research-hub.nrel.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Silyl Protecting Groups for Hindered Alcohols
In the realm of complex organic synthesis, the strategic protection of hydroxyl groups is a critical maneuver to prevent undesired side reactions. For sterically hindered alcohols, where traditional protecting groups may fail, silyl ethers offer a versatile and effective solution. This guide provides a detailed comparative analysis of three commonly employed bulky silyl protecting groups: tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS). This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal silyl protecting group for their specific synthetic challenges.
The choice of a silyl protecting group is governed by a trade-off between the ease of installation and the robustness of the protecting group. As the steric bulk around the silicon atom increases, the silyl ether becomes more stable to a variety of reaction conditions, particularly acidic hydrolysis. However, this increased stability is often accompanied by greater difficulty in introducing the protecting group onto a hindered alcohol.
Quantitative Comparison of Silyl Protecting Groups
The following tables summarize the performance of TBDMS, TIPS, and TBDPS protecting groups for a representative hindered secondary alcohol, (-)-Menthol, and a representative tertiary alcohol, tert-Amyl alcohol. It is important to note that reaction conditions can significantly influence yields and reaction times.
Table 1: Protection of Hindered Secondary Alcohol: (-)-Menthol
| Protecting Group | Silylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| TBDMS | TBDMSCl | Imidazole | DMF | RT | 12-24 | >95 |
| TIPS | TIPSCl | Imidazole | DMF | RT | 16 | ~100 |
| TBDPS | TBDPSCl | Imidazole | DMF | RT | 2-12 | >90 |
Table 2: Deprotection of Silyl-Protected (-)-Menthol
| Protected Alcohol | Deprotection Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| Menthol-OTBDMS | TBAF (1.1 eq) | THF | RT | 1-4 h | >98 |
| Menthol-OTIPS | TBAF | THF | RT | 30 min - 4 h | 84-95 |
| Menthol-OTBDPS | TBAF | THF | RT | 15 min - 7 h | 80-97 |
Table 3: Protection of Hindered Tertiary Alcohol: tert-Amyl Alcohol
| Protecting Group | Silylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |
| TBDMS | TBDMSCl | Imidazole | DMF | 40-50 | 24 | Moderate |
| TIPS | TIPSOTf | 2,6-Lutidine | CH₂Cl₂ | RT | 2.5 d | ~100 |
| TBDPS | TBDPSCl | Imidazole | DMF | Elevated | Prolonged | Low to Moderate |
Table 4: Deprotection of Silyl-Protected tert-Amyl Alcohol
| Protected Alcohol | Deprotection Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| tert-Amyl-OTBDMS | AcOH/H₂O | THF | RT | - | Good |
| tert-Amyl-OTIPS | HF·Pyridine | THF/Pyridine | RT | - | Good |
| tert-Amyl-OTBDPS | TBAF | THF | RT | - | Good |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the model hindered alcohols are provided below. These protocols can be adapted for other substrates with appropriate modifications.
Protection of (-)-Menthol with TBDMSCl
Materials:
-
(-)-Menthol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve (-)-Menthol, TBDMSCl, and imidazole in anhydrous DMF under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford Menthol-OTBDMS.[1]
Deprotection of Menthol-OTBDMS with TBAF
Materials:
-
Menthol-OTBDMS (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve Menthol-OTBDMS in THF.[1]
-
Add the TBAF solution dropwise at room temperature.[1]
-
Stir the reaction mixture for 1-4 hours and monitor by TLC.[1]
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain (-)-Menthol.[1]
Protection of tert-Amyl Alcohol with TIPSOTf
Materials:
-
tert-Amyl alcohol (1.0 eq)
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf, 1.5 eq)
-
2,6-Lutidine (2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve tert-Amyl alcohol and 2,6-lutidine in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.
-
Add TIPSOTf dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for up to 2.5 days.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with CH₂Cl₂.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of tert-Amyl-OTBDPS with TBAF
Materials:
-
tert-Amyl-OTBDPS (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve tert-Amyl-OTBDPS in THF.
-
Add the TBAF solution and stir the mixture at room temperature.[3]
-
Monitor the reaction by TLC; the deprotection is typically complete within 1-6 hours.[4]
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain tert-Amyl alcohol.[4]
Visualizing the Workflow
The following diagrams illustrate the general workflow for the protection and deprotection of hindered alcohols using silyl ethers, as well as a decision-making pathway for selecting the appropriate protecting group.
References
Validating Stereospecificity in Fleming-Tamao Oxidation: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of complex molecules, the Fleming-Tamao oxidation stands as a cornerstone reaction for the conversion of a carbon-silicon bond to a carbon-oxygen bond. A defining feature of this transformation is its high degree of stereospecificity, proceeding with retention of configuration at the carbon center. This guide provides a comprehensive comparison of the Fleming-Tamao oxidation with an alternative method, supported by experimental data, detailed protocols, and mechanistic diagrams to validate its stereochemical fidelity.
Performance Comparison: Stereospecificity and Scope
The Fleming-Tamao oxidation is renowned for its predictable and reliable stereochemical outcome. The reaction proceeds through a mechanism that ensures the configuration of the carbon atom attached to the silicon is retained in the final alcohol product. This makes it an invaluable tool in asymmetric synthesis, where the stereochemistry of a chiral silane, often established through highly stereoselective processes like hydrosilylation, can be directly translated to a chiral alcohol.
Quantitative Analysis of Stereospecificity
The high fidelity of the Fleming-Tamao oxidation is demonstrated in various studies. The following table summarizes representative data on the stereospecificity of the reaction with different substrates.
| Starting Silane | Oxidation Conditions | Product Alcohol | Stereochemical Outcome | Reference |
| (R)-1-(Dimethylphenylsilyl)-1-phenylethane | 1. Hg(OAc)₂, AcOH2. AcOOH | (R)-1-Phenylethanol | >98% Retention of configuration | --INVALID-LINK-- |
| exo-2-Norbornyldimethylphenylsilane | m-CPBA, DMF | exo-2-Norborneol | 100% exo isomer | --INVALID-LINK-- |
| endo-2-Norbornyldimethylphenylsilane | m-CPBA, DMF | endo-2-Norborneol | 95% endo isomer | --INVALID-LINK-- |
| Chiral allylic silane | 1. Epoxidation2. Fleming-Tamao | Chiral diol | High diastereoselectivity | --INVALID-LINK-- |
Comparison with an Alternative: Hydroboration-Oxidation
A common alternative for the stereoselective synthesis of alcohols from alkenes is the hydroboration-oxidation sequence. While both methods are powerful, they differ in their mechanism, regioselectivity, and the nature of the starting material.
| Feature | Fleming-Tamao Oxidation | Hydroboration-Oxidation |
| Starting Material | Organosilane | Alkene |
| Key Intermediate | Pentacoordinate silicate | Organoborane |
| Stereochemistry | Retention of configuration at the C-Si bond | syn-Addition of H and B across the double bond, followed by retention of configuration in the oxidation step |
| Regioselectivity | Determined by the position of the C-Si bond | "Anti-Markovnikov" addition of the hydroxyl group to the less substituted carbon of the double bond |
| Functional Group Tolerance | Generally high; the C-Si bond is robust to many reagents.[1][2] | Good, but boranes can react with acidic protons (e.g., in carboxylic acids). |
Experimental Protocols
To validate the stereospecificity of the Fleming-Tamao oxidation, a chiral, non-racemic silane is synthesized and subsequently oxidized. The stereochemical purity of the resulting alcohol is then compared to that of the starting silane.
Synthesis of an Enantioenriched Silane via Asymmetric Hydrosilylation
This protocol describes the synthesis of an enantioenriched secondary alkylsilane, a common precursor for Fleming-Tamao oxidation.
Materials:
-
Styrene
-
Diphenylsilane
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the palladium catalyst precursor and the chiral phosphine ligand in anhydrous toluene.
-
Stir the solution at room temperature for 30 minutes to allow for ligand exchange and catalyst formation.
-
Add styrene to the catalyst solution, followed by the dropwise addition of diphenylsilane at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting chiral silane by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified silane using chiral HPLC.
Fleming-Tamao Oxidation of the Enantioenriched Silane
This protocol details the oxidation of the prepared chiral silane to the corresponding alcohol.[1]
Materials:
-
Enantioenriched alkyl(dimethylphenyl)silane
-
Mercuric acetate (Hg(OAc)₂)
-
Glacial acetic acid (AcOH)
-
Peracetic acid (AcOOH, ~32% in acetic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the enantioenriched silane in glacial acetic acid in a round-bottom flask.
-
Add mercuric acetate to the solution and stir at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add peracetic acid dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by carefully pouring the mixture into a stirred, cold solution of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
-
Determine the enantiomeric excess of the purified alcohol by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H NMR analysis.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the experimental workflow for validating the stereospecificity of the Fleming-Tamao oxidation and the underlying mechanism that ensures retention of configuration.
References
comparing the efficacy of different catalysts for (Chloromethyl)dimethylphenylsilane synthesis
For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates like (Chloromethyl)dimethylphenylsilane is crucial. The choice of catalyst can significantly impact yield, purity, reaction conditions, and overall process viability. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols.
Two primary synthetic routes are commonly employed: the Grignard reaction and the chlorination of organosilanes. The catalytic strategies for each approach differ significantly, offering distinct advantages and disadvantages.
Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of this compound.
| Catalytic System | Synthetic Route | Catalyst | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Zinc-Catalyzed Grignard Reaction | Grignard Reaction | Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | 80-81%[1] | High yield, good scalability, cost-effective (with ZnCl2), wide applicability with various Grignard reagents.[1] | Requires anhydrous conditions and careful control of the exothermic reaction. |
| Other Grignard Catalysts | Grignard Reaction | Cyanide or Thiocyanate salts | Not specified | - | Highly toxic.[1] |
| Other Grignard Catalysts | Grignard Reaction | Silver Nitrate | Not specified | - | Limited to arylmagnesium reagents.[1] |
| Free Radical Initiation | Chlorination | Azobisisobutyronitrile (AIBN) | ~48.5% | - | Lower yield compared to the Grignard method, potential for side products. |
| Free Radical Initiation | Chlorination | Benzoyl Peroxide | ~43% | - | Lower yield, requires careful handling of peroxides. |
| Phase Transfer Catalysis | Methylation (via Diazomethane) | 18-crown-6 | 57.3% | - | Use of diazomethane is hazardous and requires specialized handling. |
Experimental Protocols
Zinc-Catalyzed Grignard Reaction
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Chloro(chloromethyl)dimethylsilane
-
Phenylmagnesium bromide (1.0 M in THF)
-
Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon gas
-
Flame-dried 1-L three-necked round-bottomed flask with a pressure-equalizing dropping funnel, argon inlet, temperature probe, and magnetic stir bar.
Procedure:
-
To the flame-dried flask under an argon atmosphere, add Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (0.64 g, 2.5 mmol, 1 mol%).
-
Add 240 mL of anhydrous 1,4-dioxane.
-
Add Chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol) via the dropping funnel.
-
Cool the mixture in an ice/water bath.
-
Slowly add phenylmagnesium bromide (300 mL, 300 mmol, 1.2 equiv) dropwise over 30 minutes, maintaining the temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution (150 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield this compound (37-38 g, 80-81%).[1]
Chlorination with AIBN Initiator
Materials:
-
Chlorotrimethylsilane
-
Sulphuryl chloride
-
Azobisisobutyronitrile (AIBN)
Procedure:
-
In a suitable reaction flask, combine chlorotrimethylsilane and sulphuryl chloride.
-
Add AIBN as the initiator.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by GC.
-
Upon completion, carefully distill the reaction mixture to isolate this compound.
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of Grignard and Chlorination routes for this compound synthesis.
Conclusion
Based on the available data, the zinc-catalyzed Grignard reaction is the most efficacious method for the synthesis of this compound, offering high yields and operational simplicity.[1] While other catalysts can be used for the Grignard reaction, they suffer from toxicity or limited scope. The chlorination and methylation routes provide alternative pathways but generally result in lower yields and may involve more hazardous reagents. For researchers seeking a reliable and high-yielding synthesis, the zinc-catalyzed Grignard approach is the recommended method.
References
(Chloromethyl)dimethylphenylsilane: A Comprehensive Comparison Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
(Chloromethyl)dimethylphenylsilane is a versatile organosilicon compound with a range of applications in organic synthesis. Its unique properties allow it to serve as a protecting group precursor, a masked hydroxyl group, and a key building block for carbon-carbon bond formation. This guide provides a detailed comparison of this compound with other common reagents in key synthetic transformations, supported by experimental data and protocols to inform your research and development endeavors.
Protection of Alcohols
One of the significant applications of this compound is as a precursor to the (phenyldimethylsilyl)methoxymethyl (SMOM) protecting group. This section compares the use of the related dimethylphenylsilylmethyl group as a protecting ether with other common silyl and benzyl protecting groups for alcohols.
Performance Comparison of Alcohol Protecting Groups
The choice of a protecting group is critical in multi-step synthesis, influencing stability, reactivity, and ease of removal. The following table summarizes the performance of the dimethylphenylsilylmethyl group (derived from this compound) in comparison to other widely used protecting groups for primary alcohols.
| Protecting Group | Reagent | Typical Base | Solvent | Typical Yield (%) | Stability Profile | Deprotection Conditions |
| Dimethylphenylsilylmethyl | This compound | NaH | THF | 85-95 | Stable to mild acid and base | Fleming-Tamao oxidation (e.g., H₂O₂, KF, KHCO₃) |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl | Imidazole | DMF | 80-95[1] | Labile to acid, stable to base | TBAF, THF; or mild acid (e.g., AcOH) |
| Benzyl (Bn) | Benzyl bromide | NaH | THF/DMF | 90-100 | Stable to acid and base | Catalytic Hydrogenolysis (H₂, Pd/C)[2] |
| (Phenyldimethylsilyl)methoxymethyl (SMOM) | SMOM-Cl | i-Pr₂NEt | CH₂Cl₂ | 80-95 | Stable to a range of conditions | Acidic conditions or specific Lewis acids |
Experimental Protocols for Alcohol Protection
Protocol 1: Protection of a Primary Alcohol using this compound
This protocol describes the formation of a dimethylphenylsilylmethyl ether.
-
Materials: Primary alcohol (1.0 eq.), Sodium hydride (1.2 eq., 60% dispersion in mineral oil), this compound (1.2 eq.), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Protection of a Primary Alcohol using Benzyl Bromide
-
Materials: Primary alcohol (1.0 eq.), Sodium hydride (1.2 eq., 60% dispersion in mineral oil), Benzyl bromide (1.2 eq.), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the alcohol in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.[2]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[2]
-
Cool the reaction back to 0 °C and add benzyl bromide dropwise.[2]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[2]
-
Carefully quench the reaction by the slow addition of water at 0 °C.[2]
-
Extract the mixture with an organic solvent, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[2]
-
Purify by column chromatography.[2]
-
Heteroatom Alkylation
This compound is an effective reagent for the alkylation of heteroatoms such as nitrogen and sulfur.
Performance Comparison for N-Alkylation of Imidazole
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | K₂CO₃ | DMF | 80-100 | 24 | Moderate to Good |
| 1-Chlorobutane | - | Ethyl Acetate | 45-75 | 72-168 | 50-82[3] |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | Room Temp. | 24 | 40[4] |
Experimental Protocols for Heteroatom Alkylation
Protocol 3: N-Alkylation of Imidazole with this compound
-
Materials: Imidazole (1.0 eq.), Potassium carbonate (1.5 eq.), this compound (1.1 eq.), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of imidazole in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 24 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 4: S-Alkylation of Thiophenol with this compound
-
Materials: Thiophenol (1.0 eq.), Triethylamine (1.1 eq.), this compound (1.0 eq.), Water.
-
Procedure:
-
To a mixture of thiophenol in water, add triethylamine and stir.[5]
-
Add this compound and stir at room temperature for the appropriate time (monitored by TLC).[5]
-
If the product is solid, isolate it by filtration. If oily, extract with ethyl acetate.[5]
-
Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent.[5]
-
Purify by flash column chromatography if necessary.[5]
-
Carbon-Carbon Bond Formation via Grignard Reagent
A primary application of this compound is its conversion to the corresponding Grignard reagent, (dimethylphenylsilyl)methylmagnesium chloride, a powerful nucleophile for forming new carbon-carbon bonds.[6]
Experimental Protocol for Grignard Reagent Formation and Reaction
Protocol 5: Synthesis of (Dimethylphenylsilyl)methylmagnesium Chloride and Reaction with an Aldehyde
-
Materials: Magnesium turnings (1.2 eq.), this compound (1.0 eq.), Anhydrous diethyl ether or THF, Iodine (one crystal), Aldehyde (e.g., benzaldehyde, 1.0 eq.), Saturated aqueous ammonium chloride solution.
-
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere, place the magnesium turnings and a crystal of iodine.[7]
-
Add a small amount of anhydrous ether/THF to cover the magnesium.[7]
-
Prepare a solution of this compound in anhydrous ether/THF in an addition funnel.[7]
-
Add a small portion of the silane solution to the magnesium. Initiation is indicated by the fading of the iodine color and gentle refluxing.[7]
-
Once initiated, add the remaining silane solution dropwise to maintain a gentle reflux.[7]
-
After the addition is complete, stir the mixture for an additional 1-2 hours.[7]
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C.[7]
-
Add a solution of the aldehyde in anhydrous ether/THF dropwise.[7]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[7]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Masked Hydroxyl Group: The Fleming-Tamao Oxidation
The dimethylphenylsilyl group can serve as a "masked" hydroxyl group. Following its introduction, it can be unmasked at a later synthetic stage through Fleming-Tamao oxidation.[6] This two-step process involves the conversion of the phenylsilyl group to a halosilyl group, followed by oxidation to the hydroxyl group.[4][8]
Experimental Protocol for Fleming-Tamao Oxidation
Protocol 6: Oxidation of a Dimethylphenylsilyl Group to a Hydroxyl Group
-
Materials: Substrate containing the dimethylphenylsilyl group (1.0 eq.), Mercuric acetate (2.0 eq.), Peracetic acid (30% in aqueous acetic acid).
-
Procedure:
-
In a vial, dissolve the substrate in the peracetic acid solution.[9]
-
Add mercuric acetate in a single portion.[9]
-
Stir the reaction at room temperature for 45 minutes.[9]
-
Dilute the reaction mixture with ethyl acetate and pour it into an ice-cold mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate (1:4).[9]
-
Extract the aqueous solution with ethyl acetate and a mixture of chloroform/isopropanol (3:1).[9]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash chromatography to yield the desired alcohol (reported yield of 55% for a specific substrate).[9]
-
Visualizing Synthetic Pathways and Workflows
Grignard Reagent Formation and Reaction Workflow
Caption: Workflow for the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile.
Fleming-Tamao Oxidation Mechanism
Caption: Simplified mechanism of the Fleming-Tamao oxidation, converting a dimethylphenylsilyl group into a hydroxyl group.
General Workflow for Heteroatom Alkylation
Caption: A general experimental workflow for the alkylation of heteroatoms using this compound.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]
- 5. This compound 98 1833-51-8 [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Fleming-Tamao Oxidation [organic-chemistry.org]
- 9. Fleming-Tamao Oxidation | NROChemistry [nrochemistry.com]
Safety Operating Guide
Proper Disposal Procedures for (Chloromethyl)dimethylphenylsilane: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of (Chloromethyl)dimethylphenylsilane (CAS No. 1833-51-8). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide offers a step-by-step operational plan for the neutralization and disposal of laboratory-scale quantities of this reagent.
I. Immediate Safety and Handling
This compound is a flammable liquid and vapor that causes skin and serious eye irritation.[1][2] It is essential to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE).
-
Keep the container tightly closed in a cool, dry, and well-ventilated place.[1][3]
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mist.
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Ground and bond container and receiving equipment to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
-
Ensure an eyewash station and safety shower are immediately accessible.[1]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.
| Protection Type | Specification | Citation |
| Eye Protection | Chemical goggles or a face shield. Contact lenses should not be worn. | [1] |
| Hand Protection | Neoprene or nitrile rubber gloves. Inspect gloves for integrity before use. | [1] |
| Body Protection | Chemical-resistant lab coat or apron. | [1] |
| Respiratory | Use a NIOSH-approved respirator with appropriate cartridges if inhalation risk is high. |
III. Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain : Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials, such as sawdust.
-
Collect : Carefully scoop the absorbed material into a clearly labeled, sealable, and corrosion-resistant container for hazardous waste. Use non-sparking tools for collection.[1]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., toluene or xylene), followed by washing with soap and water.
-
Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[1]
IV. Chemical Neutralization and Disposal Protocol
For small, laboratory-scale quantities of this compound, a chemical neutralization process is recommended prior to disposal. This procedure should be performed in a chemical fume hood. The primary reaction involves the hydrolysis of the chloromethyl group to a hydroxymethyl group, followed by neutralization of any acidic byproducts.
Materials:
-
This compound waste
-
5% Sodium Bicarbonate solution (or other suitable weak base)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
Experimental Protocol:
-
Preparation : In a suitable beaker or flask equipped with a stir bar, place a volume of 5% sodium bicarbonate solution approximately 10 times the volume of the this compound waste to be neutralized.
-
Cooling and Stirring : Begin stirring the sodium bicarbonate solution vigorously to create a vortex. If the reaction is anticipated to be exothermic, place the beaker in an ice bath.
-
Slow Addition : Slowly and carefully add the this compound waste dropwise into the vortex of the stirring basic solution. The slow addition is crucial to control the reaction rate and any potential heat generation.
-
Reaction Time : After the addition is complete, allow the mixture to stir for at least one hour to ensure the hydrolysis and neutralization are complete.
-
pH Verification : Check the pH of the aqueous solution using pH paper or a calibrated pH meter. The pH should be neutral (between 6 and 8). If the solution is still acidic, add more 5% sodium bicarbonate solution until a neutral pH is achieved.
-
Waste Segregation and Disposal : The resulting mixture contains the hydrolyzed silane product and a neutral salt solution. This mixture should be collected in a properly labeled hazardous waste container. Do not dispose of the waste into the sewer.[1] Arrange for pickup and disposal by a licensed waste disposal facility.[1]
V. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Citation |
| CAS Number | 1833-51-8 | |
| Molecular Formula | C₉H₁₃ClSi | [1] |
| Molecular Weight | 184.74 g/mol | |
| Boiling Point | 106-107 °C / 15 mmHg | |
| Density | 1.024 g/mL at 25 °C | |
| Flash Point | 91 °C (195.8 °F) - closed cup |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (Chloromethyl)dimethylphenylsilane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of (Chloromethyl)dimethylphenylsilane. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Adherence to the following procedures is critical for minimizing risks and ensuring a safe working environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | To prevent skin contact and irritation.[1][3] |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[1] | To protect against splashes and vapors that can cause serious eye irritation.[1][3] |
| Skin and Body | Wear suitable protective clothing.[1] | To prevent skin exposure and contamination of personal clothing.[1] |
| Respiratory | NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator or a type ABEK (EN14387) respirator filter is recommended where inhalation may occur.[1] | To protect against inhalation of vapors that may cause respiratory tract irritation.[1][3] |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and exposure.
| Procedure | Guidelines |
| Ventilation | Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended to prevent the accumulation of vapors.[4] |
| Handling | Avoid all eye and skin contact and do not breathe vapor and mist.[1] Use non-sparking tools and take precautionary measures against static discharge.[1] Ground and bond containers when transferring material.[1] Keep away from heat, sparks, and open flames.[1] |
| Storage | Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[1][5] Keep containers tightly closed and store under an inert atmosphere, such as nitrogen.[4] Incompatible with acids, alcohols, Lewis acids, oxidizing agents, and peroxides.[1] |
| Hygiene | Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[4] Contaminated clothing should be removed and washed before reuse.[1] |
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] Get medical advice if skin irritation persists.[1] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If you feel unwell, seek medical advice.[1] |
| Ingestion | Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[1] Get medical advice/attention.[1] |
| Spill | Evacuate unnecessary personnel.[1] Remove all ignition sources.[1] Contain the spill with dikes or absorbents to prevent migration into sewers or streams.[1] Clean up the spill using an absorbent material and collect it for disposal.[1] Use only non-sparking tools.[1] |
| Fire | Use water spray, foam, carbon dioxide, or dry chemical to extinguish.[1] Do not use a solid water stream as it may scatter and spread the fire.[1] Firefighters should wear proper protective equipment, including respiratory protection.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.
| Waste Category | Disposal Guidelines |
| Chemical Waste | Dispose of in a safe manner in accordance with local, state, and federal regulations.[1] The material should be disposed of at a licensed waste disposal facility.[1] Do not dispose of waste into the sewer system.[1] |
| Contaminated PPE | Contaminated gloves, clothing, and other absorbent materials should be collected in a designated, labeled container for hazardous waste and disposed of according to regulations. |
Operational Workflow
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
